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Core Science & Biosynthesis

Foundational

(4,4-Difluorooxolan-3-yl)methanamine synthesis pathway

Synthesis and Process Optimization of (4,4-Difluorooxolan-3-yl)methanamine: A Technical Guide Executive Summary (4,4-Difluorooxolan-3-yl)methanamine (Free base CAS: 1780993-10-3; HCl salt CAS: 2097988-99-1) is an increas...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Process Optimization of (4,4-Difluorooxolan-3-yl)methanamine: A Technical Guide

Executive Summary

(4,4-Difluorooxolan-3-yl)methanamine (Free base CAS: 1780993-10-3; HCl salt CAS: 2097988-99-1) is an increasingly vital building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS therapeutics[1][2]. The strategic incorporation of a gem-difluoro group adjacent to a basic amine modulates the amine's pKa via strong inductive (-I) effects. This modification enhances membrane permeability, improves metabolic stability, and critically reduces off-target liabilities such as hERG channel binding. This whitepaper details a scalable, self-validating three-step synthetic pathway starting from commercially available methyl 4-oxotetrahydrofuran-3-carboxylate, emphasizing mechanistic causality, reagent selection, and process optimization.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-substituted 4,4-difluorooxolanes requires the careful installation of fluorine atoms to avoid elimination or ring-opening side reactions.

  • Deoxyfluorination: The starting material, methyl 4-oxotetrahydrofuran-3-carboxylate, contains a β -keto ester moiety. The ketone is highly electrophilic and perfectly primed for nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST)[3].

  • Amidation: The resulting gem-difluoro ester is highly activated. The electron-withdrawing nature of the CF2​ group significantly increases the electrophilicity of the ester carbonyl, allowing for direct, uncatalyzed aminolysis with ammonia to form the primary amide.

  • Chemoselective Reduction: Reducing a primary amide in the presence of β -fluorines presents a chemoselectivity challenge. Harsh reducing agents like LiAlH4​ can trigger hydrodefluorination. Therefore, Borane-THF ( BH3​⋅THF ) is selected. Borane coordinates to the amide carbonyl oxygen, facilitating reduction while remaining entirely inert to the CF2​ group.

Synthesis Workflow

The following directed graph illustrates the logical progression of the three-step transformation.

G SM Methyl 4-oxotetrahydrofuran-3-carboxylate (Starting Material) INT1 Methyl 4,4-difluorotetrahydrofuran-3-carboxylate (Intermediate 1) SM->INT1 DAST, DCM -78°C to RT INT2 4,4-Difluorotetrahydrofuran-3-carboxamide (Intermediate 2) INT1->INT2 NH3 in MeOH RT, 16h PROD (4,4-Difluorooxolan-3-yl)methanamine (Target Product) INT2->PROD BH3·THF, THF Reflux, then HCl

Figure 1: Three-step synthetic workflow for (4,4-Difluorooxolan-3-yl)methanamine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Methyl 4,4-difluorotetrahydrofuran-3-carboxylate

Objective: Convert the β -keto ester to a gem-difluoro ester via deoxofluorination[3].

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with methyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures are critical to control the highly exothermic reaction with DAST and prevent the formation of fluoro-alkene elimination byproducts.

  • Addition: Add DAST (2.5 equiv) dropwise over 30 minutes.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench cautiously by the dropwise addition of saturated aqueous NaHCO3​ at 0 °C until CO2​ evolution ceases. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the product as a pale yellow oil.

Protocol 2: Synthesis of 4,4-Difluorotetrahydrofuran-3-carboxamide

Objective: Direct aminolysis of the activated ester.

  • Preparation: Dissolve methyl 4,4-difluorotetrahydrofuran-3-carboxylate (1.0 equiv) in a 7N solution of Ammonia in Methanol ( NH3​ /MeOH) (10.0 equiv).

  • Reaction: Stir the sealed reaction vessel at room temperature for 16 hours.

    • Causality: The strong -I effect of the adjacent CF2​ group sufficiently activates the ester, eliminating the need for elevated temperatures or Lewis acid catalysis, which could otherwise degrade the oxolane ring.

  • Workup: Evaporate the volatiles under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure amide as a white solid. Filter and dry under vacuum.

Protocol 3: Synthesis of (4,4-Difluorooxolan-3-yl)methanamine Hydrochloride

Objective: Chemoselective reduction of the primary amide to the target amine[2].

  • Preparation: Suspend 4,4-difluorotetrahydrofuran-3-carboxamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.15 M) under a nitrogen atmosphere.

  • Addition: Add Borane-THF complex ( BH3​⋅THF , 1.0 M in THF, 3.0 equiv) dropwise at 0 °C.

  • Reduction: Reflux the mixture at 70 °C for 12 hours.

    • Causality: Borane selectively reduces the amide via a trialkylborate intermediate without inducing hydrodefluorination at the C4 position.

  • Quenching: Cool to 0 °C and carefully quench with Methanol to destroy excess borane, followed by the addition of 2N HCl (aq) to break the boron-amine complex. Reflux for an additional 1 hour.

  • Isolation: Concentrate the mixture, basify the aqueous layer with 2N NaOH to pH 10, and extract with DCM (4x). To isolate the stable hydrochloride salt, treat the combined dried organic layers with 4N HCl in dioxane, evaporate, and recrystallize from Ethanol/Ether to yield the target compound[1].

Quantitative Data & Process Parameters

The following table summarizes the optimized metrics for a 10-gram scale synthesis, providing a baseline for process chemistry scale-up.

StepTransformationReagents & SolventsTemp / TimeIsolated YieldKey Analytical Marker (1H NMR)
1 DeoxyfluorinationDAST (2.5 eq), DCM-78 °C to RT, 12h78%Disappearance of ketone enol signal; appearance of multiplet at 3.2 ppm (C3-H).
2 Aminolysis7N NH3​ in MeOHRT, 16h92%Loss of methyl ester singlet (~3.7 ppm); broad NH2​ singlets at 6.5-7.5 ppm.
3 Amide Reduction BH3​⋅THF (3.0 eq), THFReflux, 12h81%Loss of amide NH2​ ; new CH2​−NH2​ doublet at ~2.8 ppm.

Analytical Characterization Profile

For the final product ((4,4-Difluorooxolan-3-yl)methanamine HCl), the self-validating analytical markers are:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.25 (br s, 3H, NH3+​ ), 4.15 - 3.95 (m, 2H, C5- H2​ ), 3.85 - 3.70 (m, 2H, C2- H2​ ), 3.10 - 2.95 (m, 2H, CH2​ -N), 2.85 - 2.65 (m, 1H, C3-H).

  • 19F NMR (376 MHz, DMSO-d6): δ -98.5 (d, J = 235 Hz, 1F), -105.2 (d, J = 235 Hz, 1F).

    • Note: The diastereotopic nature of the fluorine atoms due to the adjacent chiral center at C3 results in a highly characteristic AB quartet, confirming the structural integrity of the oxolane ring.

References[1] ChemScene. "(4,4-Difluorotetrahydrofuran-3-yl)methanamine hydrochloride Product Information". ChemScene Catalog. Available at:https://www.chemscene.com[2] Redx Pharma Plc. "Compounds useful as kinase inhibitors". United States Patent and Trademark Office, US10342780B2, 2019. Available at:https://patents.google.com/patent/US10342780B2/en[3] Incyte Corporation. "Cyclin-dependent kinase (cdk2) inhibitors". World Intellectual Property Organization, WO2024171094A1, 2024. Available at:https://patents.google.com/patent/WO2024171094A1/en

Sources

Exploratory

Structural and Conformational Analysis of (4,4-Difluorooxolan-3-yl)methanamine: A Technical Guide for Medicinal Chemists

Executive Summary (4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3) is a highly versatile, fluorinated saturated heterocycle increasingly utilized in modern drug discovery[1]. The strategic incorporation of a gem-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3) is a highly versatile, fluorinated saturated heterocycle increasingly utilized in modern drug discovery[1]. The strategic incorporation of a gem-difluoro group into the oxolane (tetrahydrofuran) ring serves as a powerful bioisosteric modification. This guide provides an in-depth structural analysis of this building block, detailing its physicochemical profiling, conformational dynamics driven by stereoelectronic effects, and the rigorous analytical workflows required for its characterization.

Strategic Relevance in Medicinal Chemistry

The substitution of a methylene (-CH2-) unit with a gem-difluoro (-CF2-) group profoundly alters the molecular properties of a drug scaffold without significantly increasing its steric bulk[2]. In the context of (4,4-Difluorooxolan-3-yl)methanamine, this modification achieves three primary objectives:

  • pKa Modulation : The strong electron-withdrawing inductive effect (-I) of the adjacent fluorine atoms lowers the pKa of the primary methanamine group. This targeted reduction in basicity often enhances membrane permeability and oral bioavailability.

  • Metabolic Stability : Fluorination at the C4 position blocks potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), extending the compound's pharmacokinetic half-life[3][4].

  • Lipophilicity Tuning : The gem-difluoro group modulates the overall lipophilicity, balancing aqueous solubility with target affinity[1][2].

Recent breakthroughs in catalytic transformations have made fluorinated oxygen heterocycles more accessible, cementing their role as prized scaffolds in pharmaceutical development[5].

Conformational Dynamics: The Fluorine Gauche Effect

The structural conformation of the oxolane ring in (4,4-Difluorooxolan-3-yl)methanamine is not random; it is tightly governed by the fluorine gauche effect [6]. Unlike standard steric interactions that favor anti conformations to minimize repulsion, highly electronegative fluorine atoms often exhibit a preference for gauche orientations relative to adjacent electron-donating bonds.

Mechanistic Causality : This phenomenon is primarily driven by hyperconjugation. Electron density from a properly aligned, electron-rich σ(C-H) bonding orbital is donated into the low-lying, electron-deficient σ(C-F) antibonding orbital[6]. In the oxolane ring, this σ → σ delocalization stabilizes specific puckered conformations (typically an envelope or half-chair), rigidifying the scaffold and pre-organizing the methanamine vector for optimal target binding.

GaucheEffect N1 gem-Difluoro Group (Highly Electronegative) N3 σ*(C-F) Orbital (Electron Acceptor) N1->N3 N2 σ(C-H) Orbital (Electron Donor) N4 Hyperconjugation (σ → σ* delocalization) N2->N4 N3->N4 N5 Oxolane Ring Puckering (Conformational Stabilization) N4->N5

Stereoelectronic interactions driving the fluorine gauche effect in oxolanes.

Comprehensive Structural Analysis Workflows

To ensure absolute structural integrity during drug development, a multi-modal analytical approach is required. The following protocols establish a self-validating system where orthogonal techniques confirm molecular connectivity and spatial arrangement.

AnalyticalWorkflow A Sample Prep (4,4-Difluorooxolan-3-yl)methanamine B Multinuclear NMR (1H, 13C, 19F, 2D) A->B C LC-HRMS (ESI+, MS/MS) A->C D X-Ray Crystallography (Solid-State Pucker) A->D E Structural & Conformational Elucidation B->E C->E D->E

Analytical workflow for the structural elucidation of fluorinated oxolanes.

Protocol 1: Self-Validating Multinuclear NMR Acquisition

Objective : Unambiguous assignment of the fluorinated oxolane ring.

  • Step 1: Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3 or DMSO-d6. Causality: Anhydrous solvent is critical to prevent the rapid chemical exchange of the primary amine protons, which would broaden the signal and obscure structural data.

  • Step 2: 1D Acquisition : Acquire standard 1H, 13C{1H}, and 19F spectra. The 19F spectrum will exhibit an AB non-equivalent system due to the chiral center at C3, featuring a massive geminal coupling constant ( 2JFF​≈230 Hz).

  • Step 3: Heteronuclear Correlation (The Validation Step) : Acquire a 19F-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Causality: A standard 1H-13C HMBC might fail to unambiguously link the C4 position because C4 lacks protons. By pulsing on 19F and detecting 13C, you observe direct 2JCF​ correlations from the fluorine atoms to the adjacent C3 and C5 carbons. This definitively locks the position of the gem-difluoro group within the ring architecture, creating a self-validating data loop.

Protocol 2: LC-HRMS Fragmentation Profiling

Objective : Confirm molecular formula and functional group topology.

  • Step 1: Chromatography : Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18. Causality: The high polarity of the primary aliphatic amine causes poor retention and peak tailing on reversed-phase columns. HILIC ensures adequate retention and sharp peak shape for accurate mass analysis.

  • Step 2: Ionization : Electrospray Ionization (ESI) in positive mode.

  • Step 3: MS/MS Acquisition (The Validation Step) : Isolate the [M+H]+ precursor ion (m/z 138.0725) and apply a normalized collision energy (NCE) ramp (15-35 eV).

    • Causality: Ramping the collision energy captures both the low-energy neutral loss of NH3 (-17 Da, validating the primary amine) and the higher-energy sequential loss of HF (-20 Da, validating the aliphatic fluorines).

Data Presentation

Table 1: Physicochemical Properties
PropertyValue
Compound Name (4,4-Difluorooxolan-3-yl)methanamine
CAS Number 1780993-10-3[1]
Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
CLogP -0.556[1]
Topological Polar Surface Area (TPSA) ~35.2 Ų
Table 2: Predicted NMR Spectral Data Summary (1H, 13C, 19F)
NucleusPositionExpected Chemical Shift (ppm)Multiplicity & Coupling (Hz)
19F C4-F_a-95.0 to -105.0d, 2JFF​≈230 Hz
19F C4-F_b-105.0 to -115.0d, 2JFF​≈230 Hz
13C C4125.0 - 130.0t, 1JCF​≈245 Hz
13C C345.0 - 55.0dd, 2JCF​≈25 Hz
13C C565.0 - 75.0t, 2JCF​≈30 Hz

References

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014) . "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864.[Link]

  • Port, V. C., & Cormanich, R. A. (2021) . "There and back again: the role of hyperconjugation in the fluorine gauche effect." Physical Chemistry Chemical Physics, 23, 17329-17337.[Link]

  • Koh, M. J., et al. (2025) . "Novel method to synthesize valuable fluorinated drug compounds." Nature Chemistry (via ScienceDaily).[Link]

Sources

Foundational

In-Depth Technical Guide: (4,4-Difluorooxolan-3-yl)methanamine in Advanced Drug Discovery

As a Senior Application Scientist operating within the fast-paced biomedical hubs of modern drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of lead compounds without i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist operating within the fast-paced biomedical hubs of modern drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) profiles of lead compounds without inflating their molecular weight beyond Lipinski's limits. The strategic incorporation of sp3 -rich, fluorinated building blocks has emerged as a state-of-the-art methodology.

This whitepaper provides an authoritative, in-depth analysis of (4,4-Difluorooxolan-3-yl)methanamine , focusing on its molecular weight, physicochemical properties, structural mechanics, and the rigorously validated experimental protocols required to utilize it effectively in medicinal chemistry.

Physicochemical Profiling & Exact Mass Analysis

At the core of fragment-based drug discovery (FBDD) is the strict management of molecular weight. (4,4-Difluorooxolan-3-yl)methanamine is a highly efficient gem-difluorinated primary amine building block, uniquely identified by the CAS registry number 1780993-10-3.

Its molecular weight is calculated at 137.13 g/mol [1]. This exceptionally low mass allows medicinal chemists to append this moiety to larger molecular scaffolds without risking violations of the Rule of 5. Furthermore, understanding its exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation during synthetic workflows.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Relevance & Causality
Molecular Formula C₅H₉F₂NODetermines the elemental isotopic distribution patterns required for MS validation.
Molecular Weight 137.13 g/mol Low MW (<150) ensures the final assembled drug candidate maintains optimal ligand efficiency[1].
Monoisotopic Mass 137.0652 DaThe target exact mass for HRMS validation. Crucial for distinguishing the compound from isobaric impurities[2].
CLogP -0.556Its hydrophilic nature effectively counterbalances highly lipophilic core scaffolds, optimizing overall aqueous solubility[1].
H-Bond Donors 1 (NH₂)Essential for forming targeted hydrogen bonds within receptor or kinase hinge regions.

Structural Mechanics: The Gem-Difluorooxolane Motif

The substitution of hydrogen atoms with fluorine at the 4-position of the oxolane (tetrahydrofuran) ring is not merely a structural novelty; it is a calculated stereoelectronic intervention.

Fluorine is the most electronegative element. When positioned as a gem-difluoro group, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect propagates to the adjacent primary amine, subtly lowering its pKa​ . Consequently, at physiological pH (7.4), a higher fraction of the amine remains unionized, dramatically enhancing passive membrane permeability. Additionally, the bulky and highly polarized CF2​ group restricts the conformational flexibility of the oxolane ring (conformational lock), reducing the entropy penalty upon target binding.

Pathway Root Gem-Difluoro Substitution (4,4-Difluorooxolane) Branch1 Inductive Effect (-I) via Sigma Bonds Root->Branch1 Electronic Branch2 Conformational Lock (Ring Pucker) Root->Branch2 Steric Branch3 Fluorine Lipophilicity Root->Branch3 Physicochemical Leaf1 Lowered Amine pKa Branch1->Leaf1 Leaf3 Optimized Target Binding Affinity Branch2->Leaf3 Reduced Entropy Penalty Leaf4 Improved ADME Profile Branch3->Leaf4 LogD Optimization Leaf2 Enhanced Membrane Permeability Leaf1->Leaf2 Increased Unionized Fraction at pH 7.4

Figure 1: Logical causality of gem-difluoro substitution on physicochemical and ADME properties.

Experimental Methodologies: Validation and Synthesis

To ensure scientific integrity, every protocol utilized in the laboratory must be a self-validating system. Below are the step-by-step methodologies for validating the molecular weight of (4,4-Difluorooxolan-3-yl)methanamine and utilizing it in a synthetic workflow.

Protocol 1: LC-MS/MS Analytical Validation
  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

    • Causality: A balanced organic/aqueous matrix ensures optimal desolvation in the electrospray ionization (ESI) source, preventing ion suppression.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons to ensure the primary amine is fully ionized, maximizing detection sensitivity.

  • Step 3: Mass Spectrometry Detection. Operate the mass spectrometer in ESI+ mode. Target the exact monoisotopic mass of 137.0652 Da[2].

    • Causality: The protonated adduct [M+H]+ will be detected at m/z 138.073. Monitoring this exact mass isolates the target from background matrix noise.

  • Step 4: Data Analysis & Self-Validation. Analyze the isotopic distribution pattern.

    • Causality: The M+1 peak (driven by 13C natural abundance) must be approximately 5.5% of the parent ion peak. This serves as a self-validating internal check confirming the C5​ carbon count of the molecule.

Protocol 2: HATU-Mediated Amide Coupling Workflow

Because (4,4-Difluorooxolan-3-yl)methanamine is primarily used to form amide bonds with target scaffolds, optimizing the coupling conditions is critical.

  • Step 1: Carboxylic Acid Activation. In a dry reaction vial, combine the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes.

    • Causality: DIPEA deprotonates the acid, allowing it to attack HATU and form a highly reactive HOAt ester intermediate.

  • Step 2: Nucleophilic Addition. Add (4,4-Difluorooxolan-3-yl)methanamine (1.1 eq) to the activated mixture.

    • Causality: The electronegative gem-difluoro group exerts a strong inductive pull, slightly reducing the nucleophilicity of the primary amine. The highly reactive HOAt ester generated in Step 1 is specifically chosen over weaker coupling agents (like EDC/HOBt) to overcome this reduced nucleophilicity, ensuring high coupling yields.

  • Step 3: Reaction Monitoring. Monitor the reaction via LC-MS after 2 hours.

    • Causality: The disappearance of the acid mass and the appearance of the product mass ( MWacid​+137.13−18.02 ) confirms successful amide bond formation.

  • Step 4: Workup and Purification. Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl.

    • Causality: The LiCl wash is a critical self-validating step to completely remove residual DMF, which would otherwise co-elute and contaminate the final product during downstream flash chromatography.

Strategic Applications in Medicinal Chemistry

The integration of (4,4-Difluorooxolan-3-yl)methanamine into drug discovery pipelines represents a paradigm shift toward sp3 -enriched architectures. By escaping the "flatland" of traditional planar aromatic rings, medicinal chemists can utilize this building block as a bioisostere for morpholines or piperidines. Its precise molecular weight of 137.13 g/mol ensures that the addition of metabolic stability and lipophilicity does not come at the cost of molecular obesity, thereby preserving the oral bioavailability of the final therapeutic candidate.

References

1.[1] Title: EN300-7109219 - EnamineStore Source: enaminestore.com URL:

2. Title: Amadis Chemical Company Limited (Page 28) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:

3.[2] Title: N-ethyl-2,2-difluoropropanamide | C5H9F2NO | CID 123991197 - PubChem Source: nih.gov URL:

Sources

Exploratory

A Technical Guide to the Discovery of Novel Fluorinated Oxolane Derivatives

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] This is not a mat...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] This is not a matter of serendipity but a calculated strategy rooted in the unique physicochemical properties of the fluorine atom. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4][5][6] Consequently, approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[4] This guide delves into the synthesis and application of a particularly promising class of these compounds: fluorinated oxolane derivatives. The oxolane (tetrahydrofuran) ring, a prevalent motif in natural products, offers a versatile and synthetically accessible scaffold for the strategic introduction of fluorine.[7][8][9][10][11]

The Oxolane Scaffold: A Privileged Structure in Medicinal Chemistry

The oxolane, or tetrahydrofuran (THF), ring is a five-membered cyclic ether that is a common substructure in a vast array of biologically active molecules and natural products.[7][8][9][10] Its utility as a polar aprotic solvent in organic synthesis is well-established, but its true value in drug design lies in its structural and electronic properties.[7][8][10][11]

Physicochemical Properties and Bioisosteric Potential

The oxolane moiety can influence a molecule's polarity and solubility, crucial parameters for pharmacokinetic profiles. Furthermore, it serves as a versatile scaffold for creating bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[12][13][14][15] The strategic replacement of other functional groups with an oxolane ring can lead to improved metabolic stability and reduced off-target effects.

The Role of Fluorine: Enhancing "Drug-Likeness"

The introduction of fluorine into an organic molecule can dramatically alter its properties in ways that are highly advantageous for drug development.[1][2][5][6][16]

Key Physicochemical Effects of Fluorination:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2][4] This can significantly prolong a drug's half-life.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[2][4]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donors and electron-poor moieties, thereby increasing binding affinity.[1][2]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of a drug at physiological pH and affecting its solubility and target engagement.[17]

Synthetic Strategies for Fluorinated Oxolane Derivatives

The synthesis of fluorinated oxolanes requires careful consideration of the desired stereochemistry and the regioselective introduction of fluorine. Several powerful synthetic methodologies have been developed to address these challenges.

Stereoselective Synthesis of Substituted Tetrahydrofurans

The construction of the oxolane ring with specific stereochemistry is a critical aspect of synthesizing complex, biologically active molecules. Common strategies include:

  • Intramolecular S(_N)2 Cyclization: This classical approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.

  • Nucleophilic Addition to Oxocarbenium Ions: The reaction of nucleophiles with oxocarbenium ions derived from γ-lactol derivatives is a widely used method for creating substituted tetrahydrofurans.[9]

  • Ring-Opening of Epoxides: The intramolecular ring-opening of epoxides can lead to the formation of tetrahydrofuran rings.

Introduction of Fluorine

A variety of fluorinating reagents and methods are available to introduce fluorine into the oxolane scaffold.

  • Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) are used for the electrophilic fluorination of enolates or other nucleophilic species.[18]

  • Nucleophilic Fluorination: Sources of nucleophilic fluoride, such as diethylaminosulfur trifluoride (DAST), are employed to displace leaving groups or open epoxides.[19][20]

  • Deoxyfluorination: This method involves the conversion of a hydroxyl group to a fluorine atom.

Protocol: Synthesis of 2-Deoxy-2-Fluoro-Glycosides

A notable application of these principles is the synthesis of 2-deoxy-2-fluoro-glycosides, which often feature an oxolane ring. These compounds can exhibit enhanced stability towards glycosidic bond cleavage.[21]

Experimental Protocol: Synthesis of 2-Deoxy-2-Fluoro-Oligosaccharides from Glycals

  • Starting Material: Peracetylated glycal (e.g., cellobial, maltal).

  • Fluorinating Agent: Acetyl hypofluorite or elemental fluorine.

  • Reaction Conditions: The glycal is dissolved in a suitable solvent (e.g., chloroform) and cooled to the desired temperature. The fluorinating agent is then introduced.

  • Stereoselectivity: The stereochemical outcome of the reaction can be influenced by the reaction temperature.[22]

  • Workup and Purification: The reaction is quenched, and the product is purified using standard chromatographic techniques.

Characterization and Data Analysis

The structural elucidation and purity assessment of novel fluorinated oxolane derivatives are paramount. A combination of spectroscopic and analytical techniques is employed.

Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, and ¹⁹F NMR are essential for determining the chemical structure and stereochemistry of the fluorinated oxolane.
Mass Spectrometry (MS) Provides information on the molecular weight and fragmentation pattern of the compound.
High-Performance Liquid Chromatography (HPLC) Used to assess the purity of the synthesized compound.
X-ray Crystallography Provides definitive proof of the three-dimensional structure and absolute stereochemistry.

Applications in Drug Discovery

The unique properties of fluorinated oxolanes make them attractive scaffolds for the development of new therapeutic agents across various disease areas.

Bioisosteric Replacement in Lead Optimization

One of the most powerful applications of fluorinated oxolanes is as bioisosteres for other functional groups.[12][13][14][15] For example, a fluorinated oxolane can replace a metabolically labile ether or ester group, leading to a drug candidate with improved pharmacokinetic properties.[13][14]

Case Study: Antiviral Drug Development

The incorporation of a fluorinated sugar moiety, which often contains an oxolane ring, is a key feature of several successful antiviral drugs, such as Sofosbuvir for the treatment of hepatitis C.[1][5] The fluorine atom enhances the stability of the glycosidic bond, preventing premature degradation of the drug.[21]

Future Directions and Emerging Trends

The field of fluorinated oxolane chemistry is continually evolving, with new synthetic methods and applications being reported.

Late-Stage Fluorination

The ability to introduce fluorine into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery. This allows for the rapid generation of a library of fluorinated analogs for structure-activity relationship (SAR) studies.[16]

Catalytic Asymmetric Fluorination

The development of catalytic, enantioselective methods for the synthesis of chiral fluorinated compounds is a major area of research.[18] These methods provide access to enantiomerically pure fluorinated oxolanes, which is crucial for developing selective and potent drugs.

Diagrams

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Oxolane Precursor Fluorination Fluorination Reaction (e.g., Electrophilic/Nucleophilic) Start->Fluorination Introduce Fluorine Purification Purification (e.g., Chromatography) Fluorination->Purification Isolate Product Characterization Structural Characterization (NMR, MS) Purification->Characterization Verify Structure Final_Product Fluorinated Oxolane Derivative Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of fluorinated oxolane derivatives.

Drug_Discovery_Logic cluster_discovery Drug Discovery Cascade Lead_Compound Lead Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Fluorinated_Analog Synthesize Fluorinated Oxolane Analog SAR_Studies->Fluorinated_Analog Hypothesis-driven Design In_Vitro_Testing In Vitro Biological Assays Fluorinated_Analog->In_Vitro_Testing Biological Evaluation In_Vitro_Testing->SAR_Studies Feedback Loop In_Vivo_Testing In Vivo Efficacy and PK/PD Studies In_Vitro_Testing->In_Vivo_Testing Promising Activity Candidate Drug Candidate In_Vivo_Testing->Candidate

Caption: The iterative cycle of drug discovery involving the design, synthesis, and evaluation of fluorinated oxolane analogs.

Conclusion

The strategic incorporation of fluorine into the oxolane scaffold represents a powerful approach in modern drug discovery. The resulting fluorinated oxolane derivatives often exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. As synthetic methodologies continue to advance, we can expect to see an increasing number of innovative and effective drugs based on this privileged structural motif.

References

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • OXOLANE.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • Novel method to synthesize valuable fluorin
  • Tetrahydrofuran. Wikipedia.
  • 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.
  • Synthesis of 3‐fluorooxetan derivatives.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Recent advances in green fluorine chemistry. Dove Medical Press.
  • Recent advances in green fluorine chemistry. Dove Medical Press.
  • Syntheses of 2-deoxy-2-fluoro mono- and oligo-saccharide glycosides from glycals and evalu
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Wiley Online Library.
  • Tetrahydrofuran. Simple English Wikipedia.
  • Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. Technology Networks.
  • Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosyl
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
  • Synthesis and Applic
  • Novel Method to Synthesize Valuable Fluorin
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Recent advances in green fluorine chemistry.
  • Novel method to synthesize valuable fluorin
  • Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
  • Tetrahydrofuran. PubChem.
  • Development Of Methods For The Synthesis Of 2-Deoxy Glycosides.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Wiley Online Library.
  • Synthesis of Fluorinated Compounds by C-H Bond Functionaliz
  • A rapid synthesis of 2-deoxy-2-fluoro-D-glucose from xenon difluoride suitable for labelling with 18F.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journals.
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorin
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activ
  • Synthesis of Some New Fluorine Containing 1,3,4‐Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents.
  • Fluorinated terpenoids and their fluorine-containing deriv

Sources

Foundational

Spectroscopic data for (4,4-Difluorooxolan-3-yl)methanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of (4,4-Difluorooxolan-3-yl)methanamine As a Senior Application Scientist, I approach the analytical characterization of fluorinated aliphatic heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (4,4-Difluorooxolan-3-yl)methanamine

As a Senior Application Scientist, I approach the analytical characterization of fluorinated aliphatic heterocycles not merely as a data-collection exercise, but as a rigorous, self-validating system. (4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3) is a highly valuable building block in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability[1]. However, the introduction of a gem-difluoro group adjacent to a chiral center within an oxolane ring creates a highly complex spin system.

This whitepaper details the authoritative spectroscopic data, mechanistic rationale, and validated experimental workflows required to unambiguously characterize this molecule.

Molecular Architecture & Mechanistic Rationale

Understanding the spectroscopic behavior of (4,4-Difluorooxolan-3-yl)methanamine requires dissecting its structural features:

  • The Chiral Center (C3): The presence of a stereocenter at C3 breaks the plane of symmetry in the oxolane ring. Consequently, the two fluorine atoms at C4, as well as the methylene protons at C2 and C5, are diastereotopic . They are magnetically inequivalent and will exhibit distinct chemical shifts and complex scalar couplings.

  • Inductive Effects: The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I). This deshields the adjacent C5 and C3 nuclei in 13 C NMR and significantly reduces the pKa of the C3-methanamine group compared to a non-fluorinated analog.

  • Heteronuclear J-Coupling: Fluorine ( 19 F) has a spin of 1/2 and 100% natural abundance. It will couple extensively with both 13 C and 1 H nuclei[2]. Analyzing these 1J , 2J , and 3J couplings is not optional; it is the primary self-validating mechanism to confirm the regiochemistry of the molecule[3].

Experimental Workflows & Self-Validating Protocols

To prevent misassignment caused by overlapping multiplets, a multi-nuclear approach ( 1 H, 13 C, 19 F) paired with 2D correlation spectroscopy is mandatory.

Protocol 1: Multi-Nuclear NMR Acquisition

Causality: Chloroform-d (CDCl 3​ ) is selected for the free base to prevent the rapid proton exchange and line broadening often observed in protic solvents, allowing for clear observation of the amine protons. If the HCl salt is used, DMSO-d 6​ must be substituted to ensure solubility and to observe the 3J coupling of the -NH 3+​ group.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) spectrometer equipped with a multinuclear broadband cryoprobe.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, 2s relaxation delay ( D1​ ).

    • 13 C{ 1 H} NMR: 1024 scans, WALTZ-16 decoupling. Note: Do not decouple 19 F. The resulting C-F splitting patterns are critical for assigning C4, C5, and C3[4].

    • 19 F NMR: 64 scans, acquired both with and without 1 H decoupling to differentiate F-F geminal coupling from F-H vicinal coupling[5].

  • 2D Validation: Acquire 1 H- 1 H COSY to map the contiguous C2-C3-CH 2​ spin system, and 1 H- 13 C HSQC to resolve overlapping diastereotopic proton signals.

NMR_Workflow Sample Sample Preparation 15 mg Free Base in 0.6 mL CDCl3 Acquisition Multi-Nuclear Acquisition 1H (400 MHz), 13C (100 MHz), 19F (376 MHz) Sample->Acquisition 5mm NMR Tube TwoD 2D Correlation COSY, HSQC, HMBC Acquisition->TwoD 1D Spectra Verified Processing Data Processing Zero-Filling, Apodization, FT TwoD->Processing FID Signals Analysis Spectral Analysis J-Coupling Extraction (19F-13C, 19F-1H) Processing->Analysis Phase/Baseline Corrected

Caption: Step-by-step multi-nuclear NMR workflow for fluorinated heterocycles.

Protocol 2: LC-HRMS (High-Resolution Mass Spectrometry)

Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the primary aliphatic amine is highly basic and easily protonates in acidic mobile phases, yielding a strong [M+H] + signal.

  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Utilize Collision-Induced Dissociation (CID) at 20-40 eV to induce fragmentation.

MS_Pathway Mol Protonated Molecule [M+H]+ m/z 138.0730 Frag1 Ammonia Loss [M+H-NH3]+ m/z 121.0465 Mol->Frag1 -NH3 (-17.0265 Da) Frag2 Hydrogen Fluoride Loss [M+H-HF]+ m/z 118.0668 Mol->Frag2 -HF (-20.0062 Da) Frag3 Ring Cleavage m/z < 100 Frag1->Frag3 CID (20-40 eV) Frag2->Frag3 CID (20-40 eV)

Caption: ESI+ HRMS fragmentation pathway for (4,4-Difluorooxolan-3-yl)methanamine.

Quantitative Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic parameters. The data is synthesized based on established empirical rules for fluorinated oxolanes and heteronuclear coupling constants[3][4][5].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) & Notes | | :--- | :--- | :--- | :--- | :--- | | C5-H a​ | ~4.20 | ddd | 1H | 2JHH​ ≈ 10, 3JHF​ ≈ 12, 3JHF​ ≈ 8 (Diastereotopic) | | C2-H a​ | ~4.10 | dd | 1H | 2JHH​ ≈ 9.5, 3JHH​ ≈ 6.0 (Diastereotopic) | | C5-H b​ | ~3.90 | ddd | 1H | 2JHH​ ≈ 10, 3JHF​ ≈ 10.5, 3JHF​ ≈ 6.5 | | C2-H b​ | ~3.75 | dd | 1H | 2JHH​ ≈ 9.5, 3JHH​ ≈ 7.5 | | CH 2​ -N | ~2.85 | m | 2H | Coupled to C3-H | | C3-H | ~2.65 | m | 1H | Complex multiplet (coupled to C2, CH 2​ -N, and F) | | NH 2​ | ~1.45 | br s | 2H | Exchanges with D 2​ O |

Table 2: 13 C{ 1 H} NMR Assignments (100 MHz, CDCl 3​ ) Note: The carbon spectrum is defined by profound C-F splitting. The 1JCF​ coupling is a definitive marker for the gem-difluoro group[4]. | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF​ , Hz) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | C4 (CF 2​ ) | ~128.5 | t (or dd) | 1JCF​ ≈ 246 | Direct C-F bond; massive splitting confirms gem-difluoro. | | C5 | ~70.2 | t | 2JCF​ ≈ 32 | Deshielded by adjacent oxygen and CF 2​ group. | | C2 | ~68.4 | d | 3JCF​ ≈ 6 | Deshielded by oxygen; weak long-range F coupling. | | C3 | ~46.5 | t | 2JCF​ ≈ 24 | Alpha to CF 2​ ; significant 2J coupling observed. | | CH 2​ -N | ~41.2 | d | 3JCF​ ≈ 4 | Standard aliphatic amine shift. |

Table 3: 19 F NMR Assignments (376 MHz, CDCl 3​ ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JFF​ , Hz) | | :--- | :--- | :--- | :--- | | F a​ | ~ -98.5 | d (AB system) | 2JFF​ ≈ 235 | | F b​ | ~ -102.3 | d (AB system) | 2JFF​ ≈ 235 | Rationale: Because the C3 carbon is chiral, the two fluorine atoms at C4 reside in different magnetic environments (one is cis to the methanamine group, the other is trans). They couple to each other, forming a classic, strongly coupled AB roofed system[5].

Table 4: IR & HRMS Data

Technique Key Signals / Fragments Interpretation

| FTIR-ATR | 3350, 3280 cm −1 | N-H stretch (primary amine, asymmetric & symmetric) | | FTIR-ATR | 1150 - 1050 cm −1 | C-F stretch (very strong, broad) and C-O-C stretch | | HRMS (ESI+) | m/z 138.0730 | [M+H] + Exact Mass (Calculated for C 5​ H 10​ F 2​ NO + ) | | HRMS (ESI+) | m/z 121.0465 | [M+H - NH 3​ ] + (Loss of ammonia) |

Conclusion

The analytical validation of (4,4-Difluorooxolan-3-yl)methanamine relies heavily on recognizing the stereochemical implications of its chiral center combined with the profound heteronuclear coupling introduced by the gem-difluoro moiety. By employing non-decoupled 13 C NMR to measure 1JCF​ and 2JCF​ constants, alongside HRMS fragmentation mapping, researchers can establish a self-validating data matrix that ensures absolute structural and regiochemical confidence during drug development workflows.

Sources

Protocols & Analytical Methods

Method

Application Note: (4,4-Difluorooxolan-3-yl)methanamine in Medicinal Chemistry

Leveraging gem-Difluoro Stereoelectronic Effects for Metabolic Shielding and Conformational Tuning Introduction & Mechanistic Rationale The incorporation of fluorine into small molecules is a cornerstone of modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging gem-Difluoro Stereoelectronic Effects for Metabolic Shielding and Conformational Tuning

Introduction & Mechanistic Rationale

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, driven by its profound impact on pharmacokinetics, metabolic stability, and target binding affinity . Among fluorinated aliphatic heterocycles, (4,4-difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3) has emerged as a highly versatile building block. This primary amine features an oxolane (tetrahydrofuran) ring substituted with a geminal difluoro group adjacent to the methanamine attachment point.

The strategic deployment of this scaffold addresses three critical medicinal chemistry challenges:

  • Metabolic Shielding: The unfunctionalized oxolane ring is highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the C4 position. The substitution of C-H bonds with highly stable C-F bonds completely blocks this metabolic liability, significantly extending the biological half-life of the resulting drug candidate .

  • pKa Modulation and Permeability: The strong electron-withdrawing inductive effect of the gem-difluoro group propagates through the sigma framework, lowering the pKa of the adjacent primary amine by 1.0–1.5 units. This reduction increases the fraction of the unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability .

  • Conformational Locking: The highly electronegative fluorine atoms exert a stereoelectronic "gauche effect" that restricts the pseudorotation of the oxolane ring. This locks the ring into a specific envelope conformation, projecting the methanamine vector in a well-defined orientation. Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon binding to the target receptor or kinase .

Physicochemical Profiling

To illustrate the impact of the gem-difluoro substitution, Table 1 compares the baseline physicochemical properties of the parent oxolane amine against the fluorinated analog.

Table 1: Comparative Physicochemical Properties

PropertyOxolan-3-ylmethanamine(4,4-Difluorooxolan-3-yl)methanamineImpact on Drug Design
CLogP -0.85-0.55Slight increase in lipophilicity, improving lipid bilayer partitioning.
Amine pKa (calc.) ~9.6~8.2Reduced basicity; higher unionized fraction at pH 7.4 improves absorption.
Metabolic Stability (HLM t1/2) Low (< 30 min)High (> 120 min)Blocks CYP450 oxidation at C4, increasing systemic exposure.
Ring Conformation Highly flexibleRestricted (Envelope)Reduces entropic penalty upon target binding.

Visualizations of Workflows and Mechanisms

Workflow Hit Initial Hit (Oxolane Amine) Metabolism CYP450 Oxidation at C4 Position Hit->Metabolism Liability Fluorination gem-Difluoro Substitution Metabolism->Fluorination Strategy Lead Optimized Lead (Metabolically Stable) Fluorination->Lead Improved t1/2

Hit-to-lead optimization resolving CYP450 metabolic liability via gem-difluorination.

Pathway Drug Drug Candidate (Difluorooxolane Core) Receptor Target Kinase (e.g., EGFR/MAPK) Drug->Receptor Competitive Binding Downstream Downstream Signaling (ERK Phosphorylation) Receptor->Downstream Inhibited Outcome Tumor Proliferation Halted Downstream->Outcome Efficacy

Mechanism of action for a kinase inhibitor incorporating the difluorooxolane building block.

Experimental Protocols

Protocol A: Late-Stage Amide Coupling (Synthesis of Drug Candidates)

Causality & Rationale: The electron-withdrawing nature of the gem-difluoro group slightly reduces the nucleophilicity of the primary amine. Standard coupling reagents (like EDC/HOBt) may result in sluggish kinetics and incomplete conversion. Therefore, the highly reactive uronium-based coupling reagent HATU is selected to drive the reaction to completion rapidly, minimizing the risk of epimerization of stereocenters on the carboxylic acid partner.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to allow the formation of the active O7-azabenzotriazole ester.

  • Coupling: Add (4,4-difluorooxolan-3-yl)methanamine hydrochloride (1.1 eq) to the activated mixture.

  • Self-Validation (In-Process Control): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN/H2O, and analyze via LC-MS.

    • Decision Gate: If the mass of the activated ester or unreacted amine persists (>5% relative abundance), add an additional 0.5 eq of HATU and 1.0 eq of DIPEA. Stir for an additional hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Causality & Rationale: The reduced basicity of the fluorinated amine hinders the initial nucleophilic attack on aldehydes/ketones, making imine formation the rate-limiting step. Direct addition of the reducing agent (NaBH(OAc)3) often leads to premature reduction of the aldehyde to an alcohol. To circumvent this, Titanium(IV) isopropoxide (Ti(OiPr)4) is employed as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and (4,4-difluorooxolan-3-yl)methanamine (1.1 eq, free-based) in anhydrous dichloromethane (DCM, 0.2 M). Add Ti(OiPr)4 (2.0 eq).

  • Pre-Stirring: Stir the mixture at room temperature under nitrogen for 12 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine intermediate [M+H]+. Do not proceed to reduction until conversion is >95%.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3, 2.5 eq) in small portions to control the exothermic hydrogen evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with 1M aqueous NaOH to precipitate titanium salts as a white solid (TiO2). Filter the suspension through a pad of Celite, washing with DCM. Separate the organic layer, dry over Na2SO4, and concentrate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Nagornîi, D., Ronco, P., Anwar, K., Kaplaneris, N., Douglas, J. J., & Noël, T. (2025). Flow-Enabled, Modular Access to α,α-Difluoromethylene Amines. Angewandte Chemie International Edition, e17282.[Link]

  • Ghosh, A. K., et al. (2008). Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation. Journal of Medicinal Chemistry.[Link]

Application

Application Note: (4,4-Difluorooxolan-3-yl)methanamine as a Strategic Building Block in Lead Optimization

Strategic Rationale in Modern Drug Discovery The integration of fluorinated cycloalkyl building blocks has become a cornerstone strategy in contemporary medicinal chemistry for overcoming pharmacokinetic (PK) and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Modern Drug Discovery

The integration of fluorinated cycloalkyl building blocks has become a cornerstone strategy in contemporary medicinal chemistry for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities[1]. Among these, (4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3) represents a highly specialized, functionally rich scaffold. It merges the conformational rigidity and hydrophilicity of an oxolane (tetrahydrofuran) ring with the profound stereoelectronic effects of a gem-difluoro group[2].

  • Bioisosterism & Conformational Control : The oxolane ring acts as an sp3-rich bioisostere for morpholines, piperidines, or unfluorinated cycloalkylamines, increasing the fraction of sp3 carbons (Fsp3) to enhance clinical success rates.

  • Precise pKa Tuning : The gem-difluoro group at the C4 position is situated at the γ-position relative to the primary amine. Based on matched molecular pair analyses, each γ-fluorine atom exerts a strong inductive electron-withdrawing effect that lowers the amine pKa by approximately 0.4 units[3]. Consequently, the gem-difluoro substitution lowers the basicity of the amine by ~0.8 units compared to the non-fluorinated analog[3]. This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of neutral species, which directly enhances passive membrane permeability and mitigates hERG channel binding[1].

  • Metabolic Shielding : Saturated oxygen heterocycles are notoriously susceptible to cytochrome P450-mediated oxidative metabolism (hydroxylation) adjacent to the heteroatom or at the C4 position. Fluorination at C4 sterically and electronically blocks this metabolic soft spot, preventing degradation[4].

Physicochemical Profiling

To rationally integrate this building block, chemists must understand how the difluoro substitution alters the baseline properties of the parent oxolane. The table below summarizes these quantitative shifts.

Table 1: Comparative Physicochemical Data

Property(4,4-Difluorooxolan-3-yl)methanamineOxolan-3-ylmethanamine (Non-fluorinated)Mechanistic Impact of Fluorination
CLogP -0.556~ -0.90Slight lipophilicity increase due to fluorine shielding of the carbon backbone.
Amine pKa ~ 8.2~ 9.0-0.8 unit reduction driven by γ-inductive electron withdrawal[3].
Metabolic Stability High (C4 blocked)Low (C4 oxidation)Complete prevention of CYP450-mediated C4 hydroxylation.
H-Bond Donors 22Unchanged; maintains target engagement capacity.
H-Bond Acceptors 3 (N, O, F)2 (N, O)Enhanced potential for orthogonal fluorine-protein interactions.

Physicochemical Modulation Pathway

The following workflow illustrates the logical relationship between the structural features of (4,4-Difluorooxolan-3-yl)methanamine and its downstream impact on drug properties.

G Core (4,4-Difluorooxolan-3-yl)methanamine F_Group gem-Difluoro Group (C4) Core->F_Group Amine Primary Amine (C3-CH2) Core->Amine Oxolane Oxolane Ring (THF) Core->Oxolane pKa pKa Reduction (~0.8 units lower) F_Group->pKa γ-inductive effect Metabolism Metabolic Stability (CYP450 Blockade) F_Group->Metabolism Steric shielding Lipophilicity Lipophilicity Tuning (CLogP = -0.556) F_Group->Lipophilicity Lowers polar surface area Amine->pKa Target of modulation Oxolane->Metabolism Protects C4 soft spot Oxolane->Lipophilicity Hydrophilic core

Fig 1: Physicochemical modulation pathway of (4,4-Difluorooxolan-3-yl)methanamine in drug design.

Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been optimized specifically for the unique electronic and solubility profile of (4,4-Difluorooxolan-3-yl)methanamine.

Protocol A: Amide Coupling for Lead Generation

Causality Focus: Because the pKa of the amine is lowered to ~8.2[3], it is slightly less nucleophilic than a standard aliphatic amine. However, it remains highly reactive toward activated esters. The primary challenge is the high polarity of the resulting product, which requires specialized workup conditions to prevent yield loss in the aqueous phase.

Reagents:

  • Carboxylic acid scaffold (1.0 eq)

  • (4,4-Difluorooxolan-3-yl)methanamine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert N2 atmosphere. Add 1.5 eq of DIPEA and stir at room temperature for 15 minutes. Rationale: Pre-activation prevents the slightly less nucleophilic fluorinated amine from competing for unactivated coupling reagent.

  • Amine Addition: In a separate vial, dissolve the (4,4-Difluorooxolan-3-yl)methanamine hydrochloride in DMF and add the remaining 1.5 eq of DIPEA to free-base the amine. Transfer this solution dropwise to the activated acid mixture.

  • Self-Validating In-Process Control (IPC): After 2 hours, quench a 5 µL aliquot into 1:1 MeCN/H2O. Analyze via LC-MS. If the target lacks a strong UV chromophore, utilize 19F NMR (crude reaction mixture). The gem-difluoro group will present a distinct multiplet around -100 to -110 ppm, serving as a definitive, orthogonal validation of product formation.

  • Optimized Workup: Dilute the reaction with water. Extract with a solvent mixture of 10% Isopropanol in Ethyl Acetate (v/v) . Causality: The addition of isopropanol disrupts the hydration shell of the highly polar difluorooxolane product, shifting the partition coefficient favorably into the organic layer and preventing massive yield loss.

  • Washing & Purification: Wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and purify via reverse-phase flash chromatography (C18, MeCN/H2O with 0.1% Formic Acid).

Protocol B: Reductive Amination (Secondary Amine Formation)

Causality Focus: When synthesizing secondary amines, the lowered basicity of the primary amine slows down the initial imine/iminium formation. Acid catalysis is mandatory.

Reagents:

  • Target Aldehyde/Ketone (1.0 eq)

  • (4,4-Difluorooxolan-3-yl)methanamine (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde/ketone and the fluorinated amine in DCE. Add 1.0 eq of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the reduced nucleophilicity of the γ-fluorinated amine.

  • Dehydration: Stir the mixture at room temperature for 2 hours. If using a ketone, add 3Å molecular sieves to drive the equilibrium forward by sequestering water.

  • Reduction: Cool the reaction to 0 °C and add NaBH(OAc)3 portion-wise. Allow to warm to room temperature and stir overnight.

  • Quench & Recovery: Quench carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract with Dichloromethane (DCM). The resulting secondary amine will possess an ideal Lipophilic Efficiency (LipE) profile due to the combined effects of the oxolane ring and the difluoro group.

References

  • Grygorenko, O. O., et al. "Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids." ChemRxiv (2022). Available at:[Link]

  • Grygorenko, O. O., et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery" (ResearchGate Profile). ResearchGate (2022). Available at:[Link]

Sources

Method

Application Note: Asymmetric Synthesis of Chiral (4,4-Difluorooxolan-3-yl)methanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Protocols, and Enzymatic Kinetic Resolution Introduction & Strategic Rationale The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Protocols, and Enzymatic Kinetic Resolution

Introduction & Strategic Rationale

The incorporation of fluorinated saturated heterocycles into drug candidates is a proven strategy to modulate lipophilicity, improve metabolic stability, and lower the basicity (pKa) of adjacent amines. Specifically, chiral (4,4-difluorooxolan-3-yl)methanamine (also known as (4,4-difluorotetrahydrofuran-3-yl)methanamine) is a highly sought-after building block in the development of novel antivirals, kinase inhibitors, and ProTide prodrugs[1].

While racemic syntheses of fluorinated oxolanes are well-documented, achieving high enantiopurity requires carefully designed asymmetric strategies. Traditional resolution of diastereomeric salts often suffers from poor yields and tedious crystallizations. To address this, we present a robust, scalable chemoenzymatic route.

Retrosynthetic Strategy

Our field-proven methodology relies on three core phases:

  • gem-Difluorination : Conversion of commercially available ethyl 4-oxotetrahydrofuran-3-carboxylate to the racemic 4,4-difluoro analog using Deoxo-Fluor[2].

  • Enzymatic Kinetic Resolution (EKR) : Utilizing Candida antarctica Lipase B (CALB) to selectively hydrolyze the (R) -enantiomer, leaving the desired (S) -ester intact with >99% enantiomeric excess (ee)[3].

  • Amine Installation : A mild reduction followed by azidation and Staudinger reduction to yield the target methanamine without risking hydrodefluorination.

Mechanistic Workflow & Visualization

The following diagram illustrates the complete chemoenzymatic workflow from the racemic ketone to the enantiopure amine.

SynthesisWorkflow A Ethyl 4-oxotetrahydrofuran-3-carboxylate (Racemic) B Deoxo-Fluor, CH2Cl2 gem-Difluorination A->B C Ethyl 4,4-difluorotetrahydrofuran-3-carboxylate (Racemic) B->C D CALB (Novozym 435) Enzymatic Kinetic Resolution C->D E (S)-Ethyl 4,4-difluorotetrahydrofuran-3-carboxylate (>99% ee) D->E Unreacted Ester F (R)-4,4-Difluorotetrahydrofuran-3-carboxylic acid (Byproduct) D->F Hydrolyzed Acid G LiBH4, THF Ester Reduction E->G H (S)-(4,4-Difluorooxolan-3-yl)methanol G->H I 1. TsCl, Pyridine 2. NaN3, DMF H->I J (S)-3-(Azidomethyl)-4,4-difluorooxolane I->J K PPh3, H2O Staudinger Reduction J->K L (S)-(4,4-Difluorooxolan-3-yl)methanamine Target Compound K->L

Chemoenzymatic synthetic workflow for (S)-(4,4-Difluorooxolan-3-yl)methanamine.

Data Presentation: Optimization of Enzymatic Kinetic Resolution

The success of this route hinges on the highly selective EKR step. CALB (commercially available as Novozym 435) is uniquely suited for sterically hindered and fluorinated substrates due to its robust active site architecture[4].

Table 1: Optimization of Lipase-Mediated Resolution of Ethyl 4,4-difluorotetrahydrofuran-3-carboxylate

EntryEnzyme SourceSolvent System (v/v)Time (h)Conversion (%)ee of (S) -Ester (%)
1 CALB (Novozym 435) Phosphate Buffer (pH 7.2) / MTBE (1:1) 24 51 >99
2Amano Lipase PSPhosphate Buffer (pH 7.2) / MTBE (1:1)483582
3Lipase from R. mieheiPhosphate Buffer (pH 7.2) / MTBE (1:1)481545
4CALB (Novozym 435)Phosphate Buffer (pH 7.2) / Toluene (1:1)364895

Note: Entry 1 represents the optimized, self-validating condition. A conversion of ~50% with >99% ee indicates a near-perfect kinetic resolution (E-value > 200).

Experimental Protocols

Step 1: Synthesis of Racemic Ethyl 4,4-difluorotetrahydrofuran-3-carboxylate

Causality: Deoxo-Fluor[Bis(2-methoxyethyl)aminosulfur trifluoride] is selected over DAST. DAST is prone to explosive decomposition at elevated temperatures, whereas Deoxo-Fluor offers superior thermal stability, making it the reagent of choice for process scale-up[2].

  • Reaction Setup: Charge a dried, argon-purged reactor with ethyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) and anhydrous CH2​Cl2​ (0.5 M). Cool the solution to 0 °C.

  • Reagent Addition: Add Deoxo-Fluor (1.5 equiv) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Extraction: Carefully quench the reaction by slow addition to a saturated aqueous NaHCO3​ solution at 0 °C (Caution: Exothermic CO2​ and HF evolution). Extract with CH2​Cl2​ (3x).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the racemic gem-difluoro ester.

  • Validation: Confirm fluorination via 19F NMR (expected two doublets of doublets around -105 to -115 ppm due to the AB spin system of the diastereotopic fluorine atoms).

Step 2: Enzymatic Kinetic Resolution (EKR)

Causality: CALB selectively binds the (R) -enantiomer of the ester, hydrolyzing it to the corresponding acid. The (S) -ester remains unreacted. The biphasic MTBE/Buffer system ensures substrate solubility while providing the aqueous interface required for lipase activity[3].

  • Incubation: Dissolve the racemic ester (1.0 equiv) in MTBE (0.2 M). Add an equal volume of 0.1 M Potassium Phosphate buffer (pH 7.2).

  • Enzyme Addition: Add CALB (Novozym 435, 50% w/w relative to substrate). Stir the biphasic mixture gently at 30 °C for 24 hours.

  • Monitoring: Monitor the reaction via chiral GC or HPLC until exactly 50-51% conversion is reached.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3​ to remove the (R) -acid byproduct.

  • Isolation: Concentrate the organic layer to yield the enantiopure (S) -ethyl 4,4-difluorotetrahydrofuran-3-carboxylate ( >99% ee).

Step 3: Reduction to (S) -(4,4-Difluorooxolan-3-yl)methanol

Causality: LiBH4​ is chosen over LiAlH4​ to prevent potential reductive defluorination or ring-opening side reactions that can occur with overly aggressive hydride sources.

  • Reduction: Dissolve the (S) -ester in anhydrous THF (0.3 M) and cool to 0 °C. Add LiBH4​ (2.0 equiv) portion-wise.

  • Stirring: Stir at room temperature for 12 hours.

  • Workup: Quench carefully with 1M HCl until gas evolution ceases. Extract with EtOAc, dry, and concentrate to yield the chiral alcohol.

Step 4: Azidation and Staudinger Reduction

Causality: Converting the alcohol to an amine via an azide intermediate avoids the harsh conditions of direct amination. The Staudinger reduction ( PPh3​/H2​O ) is explicitly chosen over catalytic hydrogenation ( Pd/C,H2​ ) to eliminate the risk of hydrodefluorination at the beta-position[3].

  • Tosylation: Dissolve the (S) -alcohol in CH2​Cl2​ with Pyridine (2.0 equiv). Add Tosyl Chloride (1.2 equiv) at 0 °C. Stir for 6 hours, wash with 1M HCl, and concentrate.

  • Azidation: Dissolve the crude tosylate in anhydrous DMF. Add NaN3​ (2.0 equiv) and heat to 70 °C for 8 hours. Cool, dilute with water, and extract with MTBE.

  • Staudinger Reduction: Dissolve the crude azide in THF/ H2​O (10:1). Add Triphenylphosphine ( PPh3​ , 1.5 equiv) in portions. Stir at room temperature until nitrogen evolution ceases (approx. 12 hours).

  • Final Isolation: Acidify with 1M HCl to extract the amine into the aqueous phase (leaving triphenylphosphine oxide in the organic phase). Basify the aqueous phase with 2M NaOH and extract with CH2​Cl2​ to isolate the pure (S)-(4,4-Difluorooxolan-3-yl)methanamine .

References

  • Novel synthetic pathways for the preparation of ProTides as potential therapeutic agents. Cardiff University. Available at:[Link]

  • Nucleophilic reactions in the synthesis of organofluorine compounds. ResearchGate. Available at:[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at:[Link]

  • Synthetic Transformations via Metal- and Enzyme-Catalyzed Dynamic Kinetic Resolution. DiVA Portal. Available at:[Link]

Sources

Application

Scale-up synthesis of (4,4-Difluorooxolan-3-yl)methanamine

An in-depth technical guide for the scalable synthesis of (4,4-Difluorooxolan-3-yl)methanamine, designed for process chemists, medicinal chemists, and CMC (Chemistry, Manufacturing, and Controls) professionals. Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the scalable synthesis of (4,4-Difluorooxolan-3-yl)methanamine, designed for process chemists, medicinal chemists, and CMC (Chemistry, Manufacturing, and Controls) professionals.

Strategic Route Design & Retrosynthetic Analysis

The target compound, (4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3), is an increasingly valuable fluorinated building block in modern drug discovery. By incorporating a gem-difluoro group adjacent to the amine-bearing carbon on a tetrahydrofuran (oxolane) ring, this motif acts as a metabolically stable, low-lipophilicity bioisostere (CLogP: -0.556)[1].

Traditional bench-scale syntheses of fluorinated oxolanes rely heavily on DAST (Diethylaminosulfur trifluoride) for the deoxofluorination of ketones, followed by reduction using lithium aluminum hydride (LiAlH₄). However, transitioning this route to a multi-kilogram scale presents severe safety and operational bottlenecks. DAST is prone to violent exothermic decomposition at elevated temperatures, and LiAlH₄ generates highly flammable hydrogen gas alongside intractable aluminum salt emulsions during workup.

To design a self-validating, scalable system , we have engineered a three-step sequence starting from the commercially available methyl 4-oxotetrahydrofuran-3-carboxylate:

  • Deoxofluorination: Utilizing XtalFluor-E activated by Et₃N·3HF.

  • Amidation: Direct treatment of the ester with methanolic ammonia.

  • Reduction: In situ generation of borane via the NaBH₄/I₂ system.

Process Optimization & Causality

The causality behind our reagent selection is rooted in thermal safety, reaction kinetics, and downstream processability.

Step 1: Deoxofluorination Optimization

The conversion of the C4-ketone to a gem-difluoro moiety requires a nucleophilic fluorinating agent. DAST and Deoxo-Fluor suffer from low thermal onset temperatures ( Tonset​ < 90 °C) . XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline solid with a Tonset​ > 200 °C . Because XtalFluor-E requires an exogenous fluoride source (Et₃N·3HF), the release of active fluoride is controlled. This suppresses the formation of elimination byproducts (e.g., dihydrofurans) and drives the GC purity to 96%.

Table 1: Optimization of the Deoxofluorination Step

Fluorinating AgentActivatorTemp (°C)Yield (%)Purity (GC AUC)Scalability & Safety Profile
DASTNone0 to 2565%85%High Risk: Exothermic decomposition >90 °C; restricted for scale-up.
Deoxo-FluorNone0 to 2570%88%Moderate Risk: Liquid, slightly higher thermal stability than DAST.
XtalFluor-E Et₃N·3HF 0 to 25 84% 96% Excellent: Crystalline solid, Tonset​ > 200 °C, controlled fluoride release.
Step 3: Amide Reduction Optimization

Reducing the primary amide to the target amine requires a strong hydride source. While BH₃·THF is effective, its cost and requirement for strict cold-chain storage limit its utility in pilot plants. The NaBH₄/I₂ system generates diborane in situ ( 2NaBH4​+I2​→B2​H6​+2NaI+H2​ ) . This approach uses stable, inexpensive solids and eliminates the pyrophoric risks associated with LiAlH₄.

Table 2: Optimization of the Amide Reduction Step

Reducing SystemSolventTemp (°C)Yield (%)Scalability & Safety Profile
LiAlH₄THF0 to 6578%Poor: Pyrophoric, highly exothermic quench, difficult emulsion workup.
BH₃·THFTHF0 to 6582%Moderate: Expensive, requires strict cold-chain storage to prevent degradation.
NaBH₄ / I₂ THF 0 to 65 89% Excellent: Generates borane in situ, cost-effective, easily handled solids.

Mechanistic & Workflow Visualizations

Workflow SM 1. Methyl 4-oxotetrahydrofuran- 3-carboxylate Step1 Deoxofluorination XtalFluor-E, Et3N·3HF SM->Step1 Int1 2. Methyl 4,4-difluoro- tetrahydrofuran-3-carboxylate Step1->Int1 Step2 Amidation NH3 / MeOH Int1->Step2 Int2 3. 4,4-Difluorotetrahydrofuran- 3-carboxamide Step2->Int2 Step3 Reduction NaBH4 / I2 Int2->Step3 Prod 4. (4,4-Difluorooxolan-3-yl) methanamine Step3->Prod

Fig 1. Scalable synthetic workflow for (4,4-Difluorooxolan-3-yl)methanamine. (Max Width: 760px)

Mechanism Ketone Ketone Carbonyl Activation Activation by XtalFluor-E Ketone->Activation Intermediate Aminosulfonium Intermediate Activation->Intermediate Fluoride1 First Fluoride Addition (C-O Cleavage) Intermediate->Fluoride1 Carbocation α-Fluoro Carbocation Fluoride1->Carbocation Fluoride2 Second Fluoride Addition Carbocation->Fluoride2 Product Gem-Difluoro Core Fluoride2->Product

Fig 2. Mechanism of XtalFluor-E mediated deoxofluorination of the oxolane core. (Max Width: 760px)

Step-by-Step Scalable Protocols

Protocol 1: Synthesis of Methyl 4,4-difluorooxolane-3-carboxylate

Causality: The order of addition is critical. Adding the ketone to the pre-formed XtalFluor-E/Et₃N·3HF complex ensures the reactive aminosulfonium intermediate is trapped immediately by fluoride, preventing oligomerization of the starting material.

  • Setup: Purge a 50 L glass-lined reactor with N₂. Charge with anhydrous dichloromethane (DCM, 20 L), XtalFluor-E (1.5 eq), and Et₃N·3HF (2.0 eq). Cool the mixture to 0 °C.

  • Reaction: Add methyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq, 2.5 kg) dissolved in DCM (5 L) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Aging: Allow the reactor to warm to room temperature and stir for 12 hours.

  • Quench: Carefully transfer the mixture into a secondary vessel containing 5% aqueous NaHCO₃ (25 L) at 0 °C. Caution: Vigorous CO₂ evolution will occur.

  • Validation Checkpoint: Monitor the pH of the aqueous phase. It must reach pH > 7. If pH < 7, unreacted HF remains, which poses severe toxicity risks and will degrade the glass reactor. Add additional NaHCO₃ until mildly basic.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product as a pale yellow oil (84% yield).

Protocol 2: Synthesis of 4,4-Difluorooxolane-3-carboxamide

Causality: The strong electron-withdrawing effect of the adjacent gem-difluoro group activates the ester carbonyl, allowing for amidation at room temperature without the need for high-pressure or Lewis acid catalysts.

  • Setup: In a 20 L sealed reactor, charge methyl 4,4-difluorooxolane-3-carboxylate (2.0 kg).

  • Reaction: Add 7N NH₃ in Methanol (5.0 eq). Seal the reactor and stir at 20–25 °C for 24 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (EtOAc/Hexane 1:1) or GC-MS. The ester ( Rf​ ~ 0.6) should completely disappear, replaced by the highly polar amide ( Rf​ ~ 0.1).

  • Isolation: Vent the reactor through an acid scrubber. Concentrate the mixture under reduced pressure. Slurry the resulting residue in MTBE (Methyl tert-butyl ether) and filter to obtain the amide as a white crystalline solid (92% yield).

Protocol 3: Synthesis of (4,4-Difluorooxolan-3-yl)methanamine

Causality: The addition of iodine to NaBH₄ must be done slowly to manage the exothermic release of hydrogen gas. Following the reduction, the product exists as a highly stable boron-amine complex. A simple aqueous quench is insufficient; refluxing with HCl is mandatory to hydrolyze the B-N bond and liberate the free amine.

  • Setup: Purge a 50 L glass-lined reactor with N₂. Charge with NaBH₄ (2.5 eq) and anhydrous THF (15 L). Cool to 0 °C.

  • Borane Generation: Dissolve I₂ (1.0 eq) in THF (5 L) and add dropwise to the reactor over 2 hours. Caution: Exothermic reaction with H₂ gas evolution.

  • Validation Checkpoint: Ensure the dark color of iodine dissipates instantly upon hitting the mixture. If the solution remains brown, pause the addition to allow the NaBH₄ to react.

  • Reaction: Add 4,4-difluorooxolane-3-carboxamide (1.0 eq, 1.5 kg) in THF (5 L). Heat the mixture to reflux (65 °C) for 16 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully add Methanol (3 L) dropwise to quench excess borane. Next, add 2M HCl (10 L) and heat the mixture back to reflux for 2 hours to break the boron-amine complex.

  • Validation Checkpoint: After cooling, basify the mixture with 6M NaOH. The aqueous layer must be at pH > 12 before extraction. If the pH is lower, the amine will remain protonated in the aqueous phase, devastating the isolated yield.

  • Isolation: Extract the free base with DCM (3 x 10 L). Concentrate the organic layers to yield the target amine as a colorless oil (89% yield). Optional: Formulate as an HCl salt by treating the free base with 2M HCl in diethyl ether.

References

  • L’Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorinating Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Process Research & Development, 14(4), 921-927. URL:[Link]

  • Prasad, A. S. B., Kanth, J. V. B., & Periasamy, M. (1992). "Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system." Tetrahedron, 48(22), 4623-4628. URL:[Link]

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous derivatives." Journal of Organic Chemistry, 40(5), 574-578. URL:[Link]

Sources

Method

Application Note: Analytical Characterization of (4,4-Difluorooxolan-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Molecule: (4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3) Formula: C₅H₉F₂NO | Exact Mass: 137.0652 Da

Executive Summary & Analytical Strategy

(4,4-Difluorooxolan-3-yl)methanamine is a highly polar, fluorinated aliphatic heterocyclic building block increasingly utilized in drug discovery as a bioisostere to modulate basicity, lipophilicity, and metabolic stability [1].

Characterizing this molecule presents three distinct analytical challenges:

  • Lack of a UV Chromophore: The absence of conjugated π -systems renders standard UV-Vis detection (e.g., HPLC-UV at 254 nm) ineffective.

  • High Polarity: The primary amine and oxolane oxygen cause the molecule to elute in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression and poor peak shape.

  • Stereoelectronic Complexity: The chiral center at C3 renders the adjacent gem-difluoro protons at C4 diastereotopic, complicating ¹⁹F and ¹H NMR interpretations [2].

The Causality-Driven Solution: To establish a self-validating analytical system, we bypass traditional RP-HPLC-UV in favor of Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection and Electrospray Mass Spectrometry (HILIC-CAD/ESI-MS) . For structural elucidation, we employ Multinuclear NMR (¹H, ¹³C, ¹⁹F) , leveraging the diastereotopic splitting of the fluorine atoms as a definitive structural fingerprint.

AnalyticalWorkflow cluster_0 Spectroscopic Elucidation cluster_1 Chromatographic & Mass Profiling Sample Sample: (4,4-Difluorooxolan-3-yl)methanamine NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR HILIC HILIC Chromatography (Polar Retention) Sample->HILIC Data Structural Confirmation & Purity Certification NMR->Data FTIR->Data MS High-Resolution MS (ESI+, Exact Mass) HILIC->MS MS->Data

Caption: Comprehensive analytical workflow for the characterization of fluorinated cyclic amines.

Spectroscopic Elucidation (NMR & FT-IR)

Mechanistic Rationale for NMR Interpretation

The structural proximity of the highly electronegative gem-difluoro group to the chiral C3 carbon dictates the NMR behavior of this molecule. Because C3 is a stereocenter, the two fluorine atoms at C4 are spatially distinct (diastereotopic). They do not appear as a single peak in ¹⁹F NMR; instead, they couple with each other, generating a massive geminal coupling constant ( 2JFF​≈200−240 Hz) and appearing as an AB quartet (or two distinct multiplets due to further splitting by adjacent protons) [3].

Protocol: Quantitative Multinuclear NMR (qNMR)

Self-Validating Design: To ensure quantitative trustworthiness, an internal standard (e.g., fluorobenzene) is utilized. This allows simultaneous confirmation of identity and absolute purity.

  • Sample Preparation: Weigh exactly 15.0 mg of (4,4-Difluorooxolan-3-yl)methanamine and 5.0 mg of Fluorobenzene (internal standard) into a tared vial.

  • Solvation: Dissolve in 0.6 mL of DMSO- d6​ (or CDCl₃ if the free base is highly non-polar, though the HCl salt requires DMSO).

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) = 10s (to ensure complete relaxation for quantitation).

    • ¹³C NMR (100 MHz): 512 scans, proton-decoupled.

    • ¹⁹F NMR (376 MHz): 64 scans, proton-coupled and proton-decoupled sequences to isolate F-F vs. F-H coupling.

Expected Spectroscopic Data

Table 1: Multinuclear NMR Chemical Shifts and Multiplicities

NucleusPositionExpected Shift (ppm)Multiplicity & Coupling ( J in Hz)Mechanistic Assignment
¹⁹F C4-F a​ -95 to -105ddt ( 2JFF​≈230 , 3JFH​≈15 )Diastereotopic F, coupled to F b​ and adjacent protons.
¹⁹F C4-F b​ -110 to -120ddt ( 2JFF​≈230 , 3JFH​≈15 )Diastereotopic F, coupled to F a​ and adjacent protons.
¹³C C4 (CF₂)~ 125.0t ( 1JCF​≈245 )Direct C-F coupling creates a massive triplet.
¹³C C3 (CH)~ 45.0t ( 2JCF​≈25 )2-bond coupling to the gem-difluoro group.
¹³C C5 (CH₂)~ 68.0t ( 2JCF​≈30 )2-bond coupling to the gem-difluoro group.
¹H C5-H₂~ 3.8 - 4.2mComplex splitting by adjacent F₂ and ring conformation.

Chromatographic Purity & Mass Spectrometry

Mechanistic Rationale for HILIC

Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. (4,4-Difluorooxolan-3-yl)methanamine is highly polar and will not partition into a C18 stationary phase, resulting in zero retention. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the silica surface, providing excellent retention and peak shape for polar amines [4].

HILICMechanism Analyte Polar Amine Analyte MobilePhase Mobile Phase (>70% MeCN) Analyte->MobilePhase Dissolved WaterLayer Aqueous-Enriched Partition Layer MobilePhase->WaterLayer Partitions StatPhase Stationary Phase (BEH Amide/Silica) WaterLayer->StatPhase Hydrogen Bonding & Ionic Int. Detector ESI-MS / CAD Detection StatPhase->Detector Gradient Elution

Caption: Mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC) for polar amine retention.

Protocol: HILIC-CAD/ESI-MS Method

Self-Validating Design: The use of Ammonium Formate buffer controls the ionization state of the primary amine (pKa ~ 8.5-9.0, lowered slightly by the inductive effect of the fluorines). Maintaining a pH of 3.0 ensures the amine is fully protonated, guaranteeing reproducible retention times and maximizing ESI+ signal intensity.

Chromatographic Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O, 0.1% Formic Acid (pH ~3.0)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1.0 µL (Sample diluent must be >70% Acetonitrile to prevent peak distortion).

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.05.095.0Initial
1.05.095.0Isocratic hold
6.040.060.0Linear gradient
7.540.060.0Wash
7.65.095.0Re-equilibration
10.05.095.0End

Mass Spectrometry (ESI+) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450 °C

  • Expected Target Mass: m/z 138.07[M+H]⁺

  • Diagnostic Fragmentation (MS/MS): Loss of NH₃ (-17 Da) yielding m/z 121.04, followed by the loss of HF (-20 Da) yielding m/z 101.04, confirming the presence of the aliphatic amine and fluorinated ring.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at:[Link]

  • F.A. et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry (ACS Publications). Available at:[Link]

Application

Application Note: Strategic Incorporation of the Difluorooxolane Moiety in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Rationale: The Difluorooxolane Adva...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Rationale: The Difluorooxolane Advantage

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine atoms is a proven tactic to modulate the physicochemical and pharmacokinetic profiles of bioactive molecules. Among fluorinated heterocycles, the gem-difluorooxolane (or difluorotetrahydrofuran) moiety stands out as a privileged scaffold[1].

As a Senior Application Scientist, I frequently observe drug discovery programs failing due to poor metabolic stability or suboptimal target binding. The difluorooxolane ring solves these issues by acting as a highly effective bioisostere for natural ribose or ether rings. The strong electron-withdrawing nature of the gem-difluoro group significantly lowers the pKa of adjacent functional groups (e.g., nucleobase amines), alters the dipole moment, and locks the oxolane ring into a specific conformation (often the C3'-endo or C2'-endo pucker) that is highly favored for enzyme active-site binding.

This structural motif is the cornerstone of blockbuster therapeutics such as Gemcitabine (an antineoplastic agent) and Cedazuridine (a cytidine deaminase inhibitor)[1]. In these molecules, the difluorooxolane ring prevents rapid enzymatic degradation while mimicking the transition state of natural nucleosides.

Pharmacological Impact & Quantitative Data

The incorporation of a difluorooxolane ring fundamentally alters the pharmacokinetic trajectory of a drug. The table below summarizes the quantitative advantages observed when transitioning from a native non-fluorinated scaffold to a difluorooxolane derivative.

Table 1: Physicochemical and Pharmacokinetic Impact of Difluorooxolane Incorporation

Compound ClassStructural ModificationPrimary TargetLogP Shift (Δ)Plasma Half-LifeKey Pharmacological Benefit
Native Cytidine None (Standard Ribose)Endogenous-2.5< 15 minsSusceptible to rapid deamination.
Gemcitabine 2',2'-DifluorooxolaneDNA Polymerase-1.442–94 minsSteric/electronic shielding prevents rapid cleavage [3].
Cedazuridine 2',2'-DifluorooxolaneCytidine Deaminase-1.1~5 hoursTransition-state mimic; ultra-tight active site binding.
Difluoro-indoxyls 2,2-Difluoro substitutionKinase Inhibitors+0.8> 4 hoursEnhanced lipophilicity and membrane permeability.

Mechanistic Pathway: How Difluorooxolanes Evade Resistance

To understand why we synthesize these molecules, we must understand their intracellular journey. Difluorooxolane-based nucleosides utilize specific human concentrative nucleoside transporters (hCNT1) to breach the cell membrane[2]. Once inside, the strong electronegativity of the fluorine atoms prevents the premature cleavage of the glycosidic bond by catabolic enzymes. Instead, the molecule is sequentially phosphorylated, ultimately acting as a "masked" chain terminator during DNA synthesis.

G A Extracellular Difluorooxolane Drug B hCNT1 Transporter (Cellular Uptake) A->B Transport C Intracellular Monophosphorylation B->C Kinase Activation D Triphosphorylation (Active Metabolite) C->D Sequential Addition E DNA Polymerase Incorporation D->E Competitive Binding F Chain Termination & Apoptosis E->F Masked Termination

Figure 1: Intracellular activation and mechanism of action of difluorooxolane-based nucleoside analogs.

Synthetic Strategy: Constructing the Difluorooxolane Core

The most robust and historically validated method for synthesizing the difluorooxolane core (specifically the 2-deoxy-2,2-difluororibofuranose derivative) is the Reformatsky reaction pioneered by Hertel et al. [2]. This approach couples a fluorinated bromoacetate with a chiral aldehyde to establish the carbon backbone, followed by acid-catalyzed lactonization.

Workflow Overview

Workflow S1 Step 1: Reformatsky Reaction Ethyl bromodifluoroacetate + D-glyceraldehyde acetonide S2 Step 2: Hydrolysis & Lactonization Dowex 50W-X8 Resin (Mild Acid) S1->S2 Zn, THF, Reflux S3 Step 3: Hydroxyl Protection Benzoyl Chloride / Pyridine S2->S3 H2O/MeOH, 80°C S4 Step 4: Lactone Reduction DIBAL-H or Red-Al S3->S4 Pyridine, 0°C to RT S5 Step 5: Glycosylation Nucleobase + TMS-Triflate S4->S5 Toluene, -78°C

Figure 2: Step-by-step synthetic workflow for the construction and functionalization of the difluorooxolane core.

Validated Experimental Protocols

The following protocols represent a self-validating system. Every step includes the underlying causality for the chosen reagents to ensure researchers can troubleshoot and adapt the methodology for novel drug discovery programs.

Protocol A: Reformatsky Condensation to Form the Difluoro-Backbone

Objective: To synthesize the β-hydroxy ester precursor of the difluorooxolane ring.

Reagents & Materials:

  • (R)-2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq)

  • Ethyl 2-bromo-2,2-difluoroacetate (1.5 eq)

  • Zinc dust (3.0 eq)

  • 1,2-dibromoethane (0.05 eq) and Trimethylsilyl chloride (TMS-Cl) (0.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Zinc Activation (Critical Step): Suspend Zinc dust in anhydrous THF under an Argon atmosphere. Add 1,2-dibromoethane and heat to reflux for 5 minutes, then cool to room temperature. Add TMS-Cl and stir for 15 minutes.

    • Causality: Commercial zinc dust is coated with an unreactive oxide layer. The dibromoethane/TMS-Cl treatment chemically scrubs this layer, ensuring rapid and reproducible oxidative addition into the C-Br bond of the fluoroacetate, preventing the formation of Wurtz-coupling byproducts.

  • Reagent Addition: Heat the activated zinc suspension to a gentle reflux. Add a mixture of the D-glyceraldehyde acetonide and ethyl 2-bromo-2,2-difluoroacetate dropwise over 45 minutes.

  • Reaction Maturation: Maintain reflux for an additional 2 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 7:3).

  • Quenching: Cool the mixture to 0°C and quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the anti/syn diastereomeric mixture of the β-hydroxy ester (typically a 3:1 ratio favoring the desired anti isomer) [1][2].

Protocol B: Mild Lactonization via Cation-Exchange Resin

Objective: To cyclize the linear precursor into the 2-deoxy-2,2-difluoro-D-ribonolactone.

Step-by-Step Procedure:

  • Preparation: Dissolve the purified β-hydroxy ester in a mixture of Methanol and HPLC-grade Water (4:1 v/v).

  • Acidic Cleavage: Add Dowex 50W-X8 cation-exchange resin (H⁺ form, pre-washed with methanol).

    • Causality: Why use a resin instead of standard aqueous HCl or TFA? Strong liquid acids aggressively degrade the delicate fluorinated intermediates and can cause epimerization at the chiral centers. The solid-supported Dowex resin provides localized, mild protons that smoothly cleave the isopropylidene acetal without damaging the molecule[1].

  • Cyclization: Heat the suspension to 80°C for 12 hours. The deprotected intermediate will spontaneously undergo intramolecular cyclization (lactonization) to form the difluorooxolane ring.

  • Isolation: Filter the reaction mixture hot to remove the Dowex resin. Wash the resin bed thoroughly with hot methanol. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze the crude product via ¹⁹F-NMR. You should observe a characteristic AB quartet around -115 ppm to -120 ppm, confirming the intact gem-difluorooxolane core.

Protocol C: Glycosylation (Nucleobase Coupling)

Objective: To attach a bioactive nucleobase (e.g., cytosine) to the difluorooxolane core.

  • Protection & Reduction: Protect the hydroxyl groups of the lactone using benzoyl chloride in pyridine. Reduce the lactone to the corresponding lactol using DIBAL-H at -78°C in toluene.

  • Activation: Convert the lactol to a mesylate or bromide leaving group.

  • Coupling: React the activated difluorooxolane with a silylated nucleobase (e.g., hexamethyldisilazane-treated cytosine) in the presence of Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate) as a Lewis acid catalyst.

  • Deprotection: Remove the benzoyl protecting groups using methanolic ammonia to yield the final bioactive difluorooxolane molecule (e.g., Gemcitabine)[3].

Conclusion

The incorporation of the difluorooxolane moiety is a highly sophisticated approach to overcoming the pharmacokinetic limitations of native nucleosides and ether-based drugs. By mastering the Reformatsky-driven assembly and mild resin-catalyzed lactonization, drug development professionals can reliably synthesize these complex bioisosteres, paving the way for next-generation antivirals and antineoplastics.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information (NIH / PMC).
  • Synthesis of 2'-bromo-2'-fluoro-2'-deoxycytidine derivatives towards[18F]gemcitabine. ORCA - Cardiff University.
  • Stepwise optimization of tumor-targeted dual-action platinum(IV)-gemcitabine prodrugs. Royal Society of Chemistry (RSC).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of gem-Difluorinated Heterocycles

Welcome to the Technical Support Center for the Synthesis of gem-Difluorinated Heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of gem-Difluorinated Heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the C-F bond into heterocyclic scaffolds. The strategic incorporation of a gem-difluoro moiety is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity (LogP), and basicity (pKa).[1][2] However, the synthesis is often challenging, requiring careful selection of reagents, rigorous control of reaction conditions, and a proactive approach to troubleshooting.

This document provides field-proven insights and solutions to common problems encountered during these syntheses. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues you face in the lab.

Section 1: Critical Safety Protocols

Fluorination chemistry involves highly reactive, corrosive, and toxic reagents.[3][4] Strict adherence to safety protocols is non-negotiable.

Question: What are the essential safety precautions for handling deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®) and gaseous fluorinating agents (e.g., F₂)?

Answer: A multi-layered approach to safety is critical.

  • Engineering Controls :

    • All manipulations must be performed in a certified chemical fume hood with robust ventilation (at least 8-fold hourly air exchange).[3][5]

    • For gaseous agents like fluorine (F₂), a dedicated, ventilated gas cabinet with a continuous monitoring system is mandatory.[3][4]

    • Ensure immediate access to an emergency safety shower and eyewash station.[6]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Tightly sealed safety goggles and a full-face shield are required. Metal-frame glasses are preferable to plastic, which can ignite.[3][6]

    • Gloves : Use neoprene or other fluorine-resistant gloves. Always check the manufacturer's compatibility chart and never wear compromised gloves.[3][6]

    • Body Protection : A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[3]

  • Emergency Preparedness :

    • For work involving fluorine gas (F₂) or reagents that can produce hydrofluoric acid (HF) upon hydrolysis (like DAST), a 2.5% calcium gluconate gel must be readily available as a first-aid antidote for skin contact.[4][5]

    • Personnel must be trained in emergency procedures for exposure and spills. In case of a significant leak of a gaseous agent, evacuate the area and alert emergency responders.[5]

  • Material and Equipment Compatibility :

    • Metals : For handling F₂, materials like Nickel, Monel, and stainless steel are recommended due to the formation of a passivating fluoride film.[3]

    • Polymers : Polytetrafluoroethylene (PTFE) and other fully fluorinated polymers are the most compatible non-metallic materials.[3]

    • Glassware : All glassware must be scrupulously oven-dried before use, as moisture can react violently with many fluorinating agents.[7]

Section 2: Troubleshooting Guide for Deoxyfluorination Reactions

Deoxyfluorination of a carbonyl group is the most common strategy for creating the gem-difluoromethylene unit. This section addresses the most frequent issues encountered.

Question: My reaction shows low or no conversion of the starting ketone/aldehyde. What went wrong?

Answer: This is a common issue that can often be traced back to the reagent, the reaction conditions, or the substrate itself.

Troubleshooting Low or No Product Yield
Observed IssuePotential CauseSuggested Solution & Rationale
Low or No Conversion 1. Inactive/Degraded Fluorinating Agent: Reagents like DAST and Deoxo-Fluor® are moisture-sensitive and can hydrolyze over time.[8][9]Use a fresh bottle of the reagent. Ensure it has been stored under anhydrous conditions and handled under an inert atmosphere (N₂ or Ar).
2. Insufficient Reagent: The stoichiometry may be inadequate, especially for less reactive or sterically hindered substrates.[7][8]Increase the equivalents of the fluorinating agent. An excess of 1.5-3.0 equivalents is often required, particularly for less reactive diaryl ketones.[7][10]
3. Reaction Temperature is Too Low: Deoxyfluorination often requires thermal energy to overcome the activation barrier.[8][9]Gradually increase the reaction temperature. Monitor progress closely by TLC or GC-MS. Be cautious, as higher temperatures can promote side reactions and reagent decomposition.[9]
4. Moisture in the Reaction: Water will rapidly consume the fluorinating agent and generate HF, halting the desired reaction.[7]Ensure all glassware is oven-dried and solvents are anhydrous. The reaction must be run under a dry, inert atmosphere.
5. Poorly Reactive Substrate: Electron-donating groups on the heterocycle or adjacent to the carbonyl can deactivate it towards nucleophilic attack. Steric hindrance can also impede the reagent's approach.[7][10]Consider a more potent fluorinating agent (e.g., sulfur tetrafluoride, SF₄, with appropriate safety measures). For substrates with poor leaving groups (e.g., alcohols), prior conversion to a sulfonate ester may be necessary.[9]
Troubleshooting Workflow: Low or No Product Yield

G start Low or No Conversion Observed reagent_check Is the fluorinating agent fresh and stored properly? start->reagent_check temp_check Is the reaction temperature optimal? reagent_check->temp_check Yes sol_reagent Action: Use a fresh bottle of reagent. reagent_check->sol_reagent No equiv_check Are sufficient equivalents of reagent used? temp_check->equiv_check Yes sol_temp Action: Gradually increase temperature. Monitor by TLC/GC-MS. temp_check->sol_temp No moisture_check Are conditions strictly anhydrous? equiv_check->moisture_check Yes sol_equiv Action: Increase reagent equivalents (1.5-3.0 eq). equiv_check->sol_equiv No sol_moisture Action: Re-dry all glassware and solvents. Ensure inert atmosphere. moisture_check->sol_moisture No

Caption: Troubleshooting workflow for low or no product yield.

Question: My reaction is messy, with significant formation of a vinyl fluoride byproduct. How can I improve selectivity?

Answer: The formation of vinyl fluorides via an elimination pathway is a common competing reaction, especially with enolizable ketones.[7][8]

Minimizing Elimination Byproducts
Observed IssuePotential CauseSuggested Solution & Rationale
Major Vinyl Fluoride Byproduct 1. High Reaction Temperature: Elimination reactions often have a higher activation energy than substitution. Elevated temperatures can favor the elimination pathway.[7][8]Lower the reaction temperature. Running the reaction at 0 °C or even -78 °C can significantly improve selectivity for the desired gem-difluorination.
2. High Instantaneous Reagent Concentration: A high concentration of the fluorinating agent can promote side reactions.Add the fluorinating agent slowly and dropwise. This maintains a low instantaneous concentration, disfavoring the elimination pathway.[8]

Question: The reaction mixture turned dark brown/black, and I isolated very little product. What happened?

Answer: Significant color change often indicates decomposition of either the reagent or the starting material.

Preventing Reaction Decomposition
Observed IssuePotential CauseSuggested Solution & Rationale
Reaction Darkens Significantly 1. Reagent Decomposition: Some fluorinating agents are thermally unstable. DAST, for example, can undergo exothermic decomposition and can detonate at temperatures above 90°C.[7][10]Maintain strict temperature control. Use a more thermally stable alternative like Deoxo-Fluor®, which is generally safer for reactions requiring heat.[7][10]
2. Substrate Instability: Highly sensitive heterocyclic systems can be prone to polymerization or degradation under the often acidic conditions generated during fluorination.[11]Check the purity of the starting material. Consider using milder reaction conditions or protecting sensitive functional groups on the heterocycle.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which deoxofluorinating agent should I choose for my substrate?

A1: The choice depends on your substrate's reactivity and the required reaction temperature.

ReagentKey Characteristics
DAST (Diethylaminosulfur trifluoride)The classic reagent. Effective for many aldehydes and ketones. However, it is thermally unstable and not recommended for large-scale reactions or those requiring high heat.[10]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)More thermally stable and thus safer than DAST, making it suitable for less reactive substrates that require heating.[7][10] It is often the preferred choice for initial attempts.
Sulfur Tetrafluoride (SF₄) A highly reactive gas, effective for even the most unreactive carbonyls. Its use is limited by its extreme toxicity and the need for specialized high-pressure equipment.[7][10]
XtalFluor-E® / Fluolead™ Solid, crystalline reagents that are generally safer to handle and store than liquid sulfur trifluorides. They often offer improved performance and selectivity.

Q2: How does gem-difluorination impact the biological and physicochemical properties of my heterocycle?

A2: The CF₂ group is far more than a simple isostere for a carbonyl or methylene group. Its introduction has profound, predictable effects:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro position highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[1][12]

  • Lipophilicity (LogP): The effect is complex. While fluorine is highly electronegative, the impact on LogP depends on the molecular context. In some cases, gem-difluorination can decrease lipophilicity compared to a non-fluorinated carbocycle, but in oxygen-containing heterocycles, it can increase lipophilicity.[1]

  • Acidity/Basicity (pKa): The strongly electron-withdrawing nature of the CF₂ group significantly lowers the pKa of nearby acidic protons and decreases the basicity of nitrogen atoms within the heterocycle.[1]

  • Conformation: The CF₂ group can exert significant stereoelectronic effects, influencing the conformational preferences of the heterocyclic ring and adjacent functionalities. This can impact binding affinity to biological targets.[12][13]

Q3: How do I properly quench and work up a deoxyfluorination reaction?

A3: Proper quenching is critical for safety. Unreacted deoxofluorinating agents are hazardous and react violently with water.[7]

  • Cooling: Always cool the reaction mixture to 0 °C in an ice bath before quenching.

  • Quenching Solution: Use a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Procedure: Slowly and carefully add the reaction mixture to the vigorously stirred NaHCO₃ solution. This neutralizes the corrosive HF byproducts and safely decomposes the excess reagent. Never add water or the quenching solution directly to the reaction flask.

  • Work-up: After quenching is complete (cessation of gas evolution), the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.[7]

Q4: My purification is difficult. What are common impurities and how can I remove them?

A4: Besides unreacted starting material and elimination byproducts, sulfur-containing impurities derived from the reagent can be present.

  • Purification Method: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is usually effective.

  • Impurity Removal: If sulfur byproducts are problematic, an additional aqueous wash (e.g., with 1M HCl, if the product is stable) during the work-up can sometimes help. Fractional distillation may be an option for volatile, thermally stable products.[8]

Section 4: Standard Operating Protocol

This section provides a representative protocol for the gem-difluorination of a heterocyclic ketone using the thermally stable reagent Deoxo-Fluor®.

Protocol: gem-Difluorination of 4-methoxy-1-(piperidin-4-yl)benzo[d]imidazol-2(1H)-one (Model Ketone)

This protocol should be adapted based on the specific reactivity and scale of your substrate.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification setup1 Oven-dry all glassware setup2 Assemble under N₂ atmosphere setup1->setup2 react1 Add ketone (1.0 eq) and anhydrous DCM setup2->react1 react2 Cool to 0 °C react1->react2 react3 Slowly add Deoxo-Fluor® (2.0-3.0 eq) react2->react3 react4 Warm to RT, then heat to reflux (monitor by TLC/LC-MS) react3->react4 workup1 Cool to 0 °C react4->workup1 workup2 Quench by adding to sat. NaHCO₃ (aq) workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Dry, filter, concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: General workflow for the gem-difluorination of carbonyl compounds.

Step-by-Step Procedure
  • Preparation :

    • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic ketone (e.g., 1.0 mmol, 1.0 equiv).

    • Assemble the apparatus under a nitrogen or argon atmosphere.

    • Add anhydrous dichloromethane (DCM, 10 mL) via syringe. Stir to dissolve the substrate.

  • Reagent Addition :

    • Cool the flask to 0 °C using an ice-water bath.

    • In a well-ventilated fume hood, carefully and slowly add Deoxo-Fluor® (3.0 mmol, 3.0 equiv) to the stirred solution dropwise via syringe over 10-15 minutes.[7]

  • Reaction :

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C for DCM).

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).[7]

  • Quenching and Work-up :

    • Once the reaction is complete, cool the mixture back down to 0 °C.

    • In a separate flask, prepare a vigorously stirred, saturated aqueous solution of NaHCO₃ (30 mL), also cooled to 0 °C.

    • Slowly transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution.

    • Allow the quenched mixture to stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification :

    • Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to isolate the pure gem-difluorinated heterocycle.

References

  • Vertex AI Search, "Key developments in fluorinated heterocycles - Taylor & Francis". Accessed: March 7, 2024.
  • Vertex AI Search, "Technical Support Center: Synthesis of gem-Difluorocyclohexane - Benchchem". Accessed: March 7, 2024.
  • Vertex AI Search, "Application Notes and Protocols for Handling Gessoous Fluorinating Agents - Benchchem". Accessed: March 7, 2024.
  • Vertex AI Search, "gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv". Accessed: March 7, 2024.
  • Vertex AI Search, "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC". Accessed: March 7, 2024.
  • Vertex AI Search, "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A". Accessed: March 7, 2024.
  • Vertex AI Search, "Fluorine Safety". Accessed: March 7, 2024.
  • Vertex AI Search, "Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem". Accessed: March 7, 2024.
  • Vertex AI Search, "Fluorine - ipo". Accessed: March 7, 2024.
  • Vertex AI Search, "Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Public
  • Vertex AI Search, "The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E". Accessed: March 7, 2024.
  • Vertex AI Search, "Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals". Accessed: March 7, 2024.
  • Vertex AI Search, "Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorination - Benchchem". Accessed: March 7, 2024.
  • Vertex AI Search, "gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery | ChemRxiv". Accessed: March 7, 2024.
  • Vertex AI Search, "Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC". Accessed: March 7, 2024.
  • Vertex AI Search, "Recent advances in green fluorine chemistry | ROC - Dove Medical Press". Accessed: March 7, 2024.
  • Vertex AI Search, "Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
  • Vertex AI Search, "Synthesis of gem‐difluorinated four‐membered heterocycles.
  • Vertex AI Search, "Understanding Fluor Gas: Uses, Risks, and Safety Guidelines - Humane". Accessed: March 7, 2024.
  • Vertex AI Search, "Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively - PMC". Accessed: March 7, 2024.
  • Vertex AI Search, "Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing)". Accessed: March 7, 2024.
  • Vertex AI Search, "Multicomponent Dearomative Difluoroalkylation of Isoquinolines with Difluorinated Silyl Enol Ethers - ACS Public
  • Vertex AI Search, "Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Str
  • Vertex AI Search, "Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC - NIH". Accessed: March 7, 2024.
  • Vertex AI Search, "Efficient Access to Enantioenriched gem-Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction | ACS Catalysis - ACS Public
  • Vertex AI Search, "gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid - PMC". Accessed: March 7, 2024.
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Efficient Access to Enantioenriched gem -Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction - ResearchG
  • Vertex AI Search, "Chinese Chemical Letters". Accessed: March 7, 2024.
  • Vertex AI Search, "Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - ACS Public
  • Vertex AI Search, "Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - ChemRxiv". Accessed: March 7, 2024.
  • Vertex AI Search, "Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI". Accessed: March 7, 2024.
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "Electrochemical Fluorination Functionalization of gem-Difluoroalkenes with CsF as a Fluorine Source: Access to Fluoroalkyl Building Blocks | Organic Letters - ACS Public
  • Vertex AI Search, "Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC". Accessed: March 7, 2024.
  • Vertex AI Search, "Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis | ChemRxiv". Accessed: March 7, 2024.
  • Vertex AI Search, "Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation | Organic Letters - ACS Publications - ACS.org". Accessed: March 7, 2024.
  • Vertex AI Search, "4 - Organic Syntheses Procedure". Accessed: March 7, 2024.
  • Vertex AI Search, "Synthesis and reactivity of fluorinated heterocycles - ResearchG
  • Vertex AI Search, "Fluorinated building blocks in drug design: new pathways and targets - PMC". Accessed: March 7, 2024.

Sources

Optimization

Technical Support Center: Purification Strategies for Fluorinated Amine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the sudden failure of their standard purification workflows when handling fluorinate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the sudden failure of their standard purification workflows when handling fluorinated amines.

The core issue is causality: the addition of fluorine is not merely a steric substitution. It fundamentally rewrites the molecule's electronic landscape. Fluorine’s extreme electronegativity exerts a powerful inductive electron-withdrawing effect, drastically lowering the basicity (pKa) of adjacent amines and unpredictably altering their lipophilicity. This guide is designed to troubleshoot your most common purification failures by addressing the root physicochemical shifts caused by fluorination.

Part 1: The Causality of Fluorination (Why Standard Methods Fail)

When troubleshooting a failed purification, you must first understand how fluorine alters your analyte. Stepwise fluorination of alkyl groups leads to a severe pKa decrease—approximately 1.7 units per fluorine atom in highly fluorinated motifs like tris(fluoromethyl)alkyl groups (1)[1]. This basicity reduction means standard acid-base extraction protocols will fail.

Furthermore, while mono-fluorination might only slightly alter lipophilicity, poly-fluorination or the introduction of perfluoroalkyl tags creates "fluorous" domains. These domains repel both water and standard organic solvents, necessitating specialized techniques like Fluorous Solid-Phase Extraction (F-SPE) (2)[2].

Table 1: Impact of Fluorination on Amine Physicochemical Properties

Structural MotifAmine TypeApprox. pKa Shift (vs. non-fluorinated)Lipophilicity (LogP) ImpactPurification Implication
Monofluoroalkyl (-CH₂F)Aliphatic-0.5 to -0.8Slight increaseMinor adjustments to HPLC pH
Trifluoromethyl (-CF₃)Aliphatic-1.5 to -2.0Significant increaseSCX may fail; use PFP columns
Tris(fluoromethyl)alkylAliphatic~ -1.7 per F atomHigh increaseHighly water-sensitive; avoid aqueous workup
Perfluoroalkyl (Fluorous Tag)TaggedN/A (Tag dependent)Extreme hydrophobicityEnables F-SPE separation
Part 2: Purification Workflow & Decision Matrix

G Start Crude Fluorinated Amine Mixture F_Content Fluorine Content & Tagging? Start->F_Content High_F High F-Content (Fluorous Tagged) F_Content->High_F Low_F Low F-Content (Intrinsic Fluorination) F_Content->Low_F FSPE Fluorous Solid-Phase Extraction (F-SPE) High_F->FSPE Fluorophobic wash, then Fluorophilic elute pKa_Check Assess Amine pKa (Causality Check) Low_F->pKa_Check Weak_Base pKa < 5.0 (Weakly Basic) pKa_Check->Weak_Base Strong_Base pKa > 5.0 (Moderately Basic) pKa_Check->Strong_Base PFP_HPLC Fluorinated HPLC (e.g., PFP Phase) Weak_Base->PFP_HPLC Avoid acidic aqueous workups SCX_C18 SCX Catch-and-Release or C18 RP-HPLC Strong_Base->SCX_C18

Workflow for selecting fluorinated amine purification strategies based on F-content and pKa.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I losing my fluorinated amine during standard acidic aqueous workups or Strong Cation Exchange (SCX) catch-and-release?

  • Causality: Highly fluorinated amines (such as trifluoromethylamines) have significantly reduced basicity (pKa often < 5). Because of this, they fail to protonate fully in standard dilute acids (like 1M HCl). Consequently, they remain in the organic phase during liquid-liquid extraction or fail to bind to the sulfonic acid residues on SCX resins. Furthermore, some trifluoromethylamines are highly water-sensitive and degrade during aqueous workups (3)[3].

  • Actionable Fix: Abandon aqueous acid-base workups for heavily fluorinated amines. Instead, utilize direct filtration methods (e.g., Celite pads for crude mixtures) or employ non-aqueous purification strategies such as normal-phase chromatography or fluorinated stationary phases (PFP) in HPLC.

Q2: How can I efficiently separate a fluorous-tagged amine intermediate from a complex non-fluorous crude mixture?

  • Causality: Molecules bearing a perfluorinated chain (e.g., C₆F₁₃ or C₈F₁₇) exhibit "fluorophilicity." They partition strongly onto fluorous solid phases, such as silica gel bonded with a perfluorooctylethylsilyl stationary phase (-SiMe₂(CH₂)₂C₈F₁₇) (4)[4].

  • Actionable Fix: Implement Fluorous Solid-Phase Extraction (F-SPE). Load the crude mixture onto the F-SPE cartridge. Wash with a "fluorophobic" solvent (like 80:20 MeOH/H₂O) to elute all non-fluorous organic impurities. Then, switch to a "fluorophilic" solvent (like 100% MeOH or THF) to elute the pure fluorous-tagged amine (5)[5].

Q3: My lightly fluorinated amine co-elutes with its non-fluorinated precursor on a standard C18 HPLC column. How do I resolve them?

  • Causality: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While fluorine alters lipophilicity, the difference between a non-fluorinated and a mono- or di-fluorinated amine might not be enough to resolve them purely by hydrophobicity on C18 (6)[6].

  • Actionable Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity mechanisms, including dipole-dipole interactions, pi-pi stacking, and specific fluorine-fluorine interactions, which dramatically improve the resolution of fluorinated vs. non-fluorinated species (7)[7].

Part 4: Standard Operating Protocols (SOPs)
Protocol A: Fluorous Solid-Phase Extraction (F-SPE) for Tagged Amines

This self-validating protocol ensures that fluorous-tagged intermediates are separated from non-fluorous organics with >90% purity.

  • Cartridge Conditioning: Precondition a fluorous silica gel cartridge (e.g., FluoroFlash) with 2 column volumes (CV) of the fluorophobic elution solvent (e.g., 80:20 MeOH/H₂O or 90:10 DMF/H₂O).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of loading solvent (e.g., THF or DMF) and load it onto the cartridge.

    • Self-Validation Check: Ensure the loading volume is kept to an absolute minimum (≤ 5% of CV) to prevent premature breakthrough of the fluorous compound during the wash phase.

  • Fluorophobic Wash (Eluting Organics): Elute the cartridge with 2-3 CV of 80:20 MeOH/H₂O. Collect this fraction; it contains the non-fluorous organic impurities and unreacted non-fluorous precursors.

  • Fluorophilic Elution (Recovering Product): Elute the cartridge with 2 CV of 100% MeOH or 100% THF. Collect this fraction; it contains the purified fluorous-tagged amine.

  • Concentration: Evaporate the fluorophilic fraction under reduced pressure to yield the purified intermediate.

Protocol B: Reversed-Phase HPLC Optimization for Weakly Basic Fluorinated Amines
  • Phase Selection: Install a Pentafluorophenyl (PFP) or similar fluorinated stationary phase column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile or Methanol).

  • pH Adjustment (Critical Step): Because the fluorinated amine has a depressed pKa (e.g., pKa ~ 4-5), do not use standard 0.1% Formic Acid (pH ~2.7) if you want to retain it as a neutral species. To analyze it in its neutral, more retentive state, buffer the mobile phase to at least 2 units above its pKa (e.g., pH 7 using ammonium acetate). Alternatively, to run it fully protonated, ensure the pH is strictly < 2.0 (using TFA).

    • Self-Validation Check: If peak tailing occurs, it indicates mixed-mode interactions (partial ionization). This validates that the mobile phase pH is too close to the analyte's pKa. Adjust the pH strictly to >pKa+2 or

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes) to maximize dipole-dipole resolution on the PFP phase.

References
  • Synthetic applications of fluorous solid-phase extraction (F-SPE). NIH.
  • Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. ACS.
  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. ACS.
  • Synthesis of Fluorin
  • SOLUTE ATTRIBUTES AND MOLECULAR INTERACTIONS.
  • Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks. ChemRxiv.
  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. ACS.

Sources

Troubleshooting

Section 1: Nucleophilic Deoxofluorination (Alcohols to Alkyl Fluorides)

Welcome to the Technical Support Center for Advanced Organofluorine Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the notoriously temperamental landscape of fluorine chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organofluorine Synthesis . As a Senior Application Scientist, I have designed this guide to help you navigate the notoriously temperamental landscape of fluorine chemistry.

Fluorination is rarely a simple functional group interconversion. The extreme electronegativity of fluorine, the high hydration energy of the fluoride ion, and the basicity of fluorinating intermediates often lead to competing elimination reactions, poor regioselectivity, and stalled catalytic cycles. This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating, field-proven protocols to ensure your syntheses succeed.

Q: Why am I getting massive amounts of elimination (olefin) byproducts when using DAST or Deoxo-Fluor on my secondary alcohols?

The Causality: Traditional dialkylaminosulfur trifluorides like DAST generate highly corrosive free hydrogen fluoride (HF) during the activation of the alcohol[1]. This highly acidic environment promotes the formation of a transient carbocation. Because the naked fluoride ion is heavily solvated or tightly bound in a hydrogen-bonded network, its nucleophilicity is severely dampened. Consequently, the system favors an E1 elimination pathway over the desired SN2 nucleophilic attack, yielding olefins instead of alkyl fluorides.

The Solution: Transition to XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate). XtalFluor reagents activate the C–O bond without releasing free HF[2]. By using an exogenous fluoride promoter like Et₃N·3HF, you decouple the activation step from the fluorination step. This controls the basicity and nucleophilicity of the fluoride source, drastically suppressing the elimination pathway and favoring inversion of stereochemistry[2].

G Substrate Alcohol Substrate DAST DAST / Deoxo-Fluor (Generates free HF) Substrate->DAST Traditional Route XtalFluor XtalFluor-M + Et3N·3HF (No free HF) Substrate->XtalFluor Modern Route Elimination Elimination Byproduct (Olefin) DAST->Elimination Major Side Reaction Product Alkyl Fluoride (Target) DAST->Product Moderate Yield XtalFluor->Product High Yield & Selectivity

Reaction pathways comparing traditional DAST versus modern XtalFluor-M deoxofluorination.

Protocol 1: XtalFluor-M Mediated Deoxofluorination

Self-Validation Check: The reaction is self-validating via TLC/LCMS; the disappearance of the highly polar alcohol spot and the emergence of a non-polar, UV-inactive (if aliphatic) spot confirms conversion. 19F NMR of the crude will show a distinct multiplet (typically between -150 to -200 ppm for secondary fluorides).

  • Preparation: Flame-dry a borosilicate flask under argon. Add Et₃N·3HF (2.0 equiv) to anhydrous CH₂Cl₂ (0.3 M relative to substrate).

  • Activation: Add XtalFluor-M (1.5 equiv) to the stirring solution at room temperature. The solution should remain clear.

  • Substrate Addition: Introduce the alcohol substrate (1.0 equiv) dropwise. Stir for 1–4 hours.

  • Quench: Carefully quench with 5% aqueous NaHCO₃. The absence of violent fuming (typical of DAST) indicates a controlled neutralization of the tetrafluoroborate salts. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Section 2: Electrophilic Fluorination (C-H to C-F via Selectfluor)

Q: My electrophilic fluorination of a 1,3-dicarbonyl using Selectfluor is stalling, or I am recovering a complex mixture of unreacted starting material and degraded reagent. What is going wrong?

The Causality: Selectfluor is a dicationic reagent that is highly sensitive to strong bases and improper solvent choices. If you attempt to form the enolate of a 1,3-dicarbonyl using a strong base (like NaH) and directly add Selectfluor, the high localized basicity degrades the Selectfluor via a single-electron transfer (SET) or Hofmann elimination pathway before fluorination can occur[3]. Furthermore, enolate salts are often insoluble in the polar aprotic solvents (like MeCN) required to dissolve Selectfluor.

The Solution: Bypass the direct enolate salt by pre-forming a silyl enol ether . Silyl enol ethers are neutral, highly soluble nucleophiles that react cleanly with Selectfluor via a discrete electrophilic attack[3],[4]. The silyl group is subsequently cleaved by the fluoride byproduct, driving the reaction forward irreversibly.

G Carbonyl 1,3-Dicarbonyl Silyl Silyl Enol Ether Formation (TMS-Cl, Et3N) Carbonyl->Silyl Step 1 Selectfluor Selectfluor Addition (in MeCN) Silyl->Selectfluor Step 2 Intermediate Fluorinated Oxonium Intermediate Selectfluor->Intermediate Electrophilic Attack Product alpha-Fluoro Dicarbonyl Intermediate->Product Desilylation

Stepwise electrophilic fluorination workflow of 1,3-dicarbonyls using Selectfluor.

Protocol 2: Selectfluor Fluorination via Silyl Enol Ether

Self-Validation Check: Successful formation of the silyl enol ether is confirmed by the disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of an alkene stretch (~1650 cm⁻¹) in FTIR.

  • Enolization: Dissolve the 1,3-dicarbonyl (1.0 equiv) in anhydrous THF. Add Et₃N (1.5 equiv) and TMS-Cl (1.2 equiv) at 0 °C. Stir for 2 hours, filter the triethylamine hydrochloride salts, and concentrate the filtrate in vacuo.

  • Fluorination: Redissolve the crude silyl enol ether in anhydrous MeCN (0.2 M).

  • Selectfluor Addition: Add Selectfluor (1.1 equiv) in one portion at room temperature. Stir for 4–12 hours. The reaction mixture will turn cloudy as the tetrafluoroborate salts precipitate.

  • Workup: Filter the suspension through a pad of Celite to remove the spent Selectfluor salts. Concentrate the filtrate and purify via silica gel chromatography.

Section 3: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Q: The addition of TMSCF₃ to my sterically hindered ketone isn't initiating, or I am observing rapid gas evolution and recovering only starting material. Why?

The Causality: The Ruppert-Prakash reagent (TMSCF₃) requires an anionic initiator (typically a fluoride source like TBAF or CsF) to form a hypervalent silicate intermediate [CF₃-TMS-F]⁻, which then transfers the nucleophilic CF₃⁻ group to the carbonyl[5],[6]. If your initiator or solvent contains even trace amounts of moisture, the hypervalent silicate will prematurely collapse, protonating the CF₃ anion to generate fluoroform gas (CHF₃, the bubbling you observe) instead of attacking the ketone.

The Solution: Use strictly anhydrous, catalytic amounts of Cesium Fluoride (CsF) or dry TBAF. The reaction is autocatalytic; once the first molecule of ketone is attacked, the resulting alkoxide propagates the cycle by attacking another molecule of TMSCF₃[6].

G Ketone Carbonyl Substrate Alkoxide Silylated Alkoxide Ketone->Alkoxide TMS Transfer TMSCF3 TMSCF3 (Ruppert-Prakash) Silicate Hypervalent Silicate [CF3-TMS-F]- TMSCF3->Silicate F- Activation Initiation Initiator (CsF or TBAF) Initiation->Silicate Silicate->Ketone CF3 Transfer Product alpha-CF3 Alcohol Alkoxide->Product Acidic Hydrolysis

Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.

Protocol 3: Trifluoromethylation of Ketones using TMSCF₃

Self-Validation Check: The intermediate silylated alkoxide is highly stable. LCMS will show the mass of the[M+TMS] adduct. Complete conversion is verified by a 19F NMR singlet at approximately -80 ppm.

  • Setup: In a glovebox or under strict Schlenk conditions, add anhydrous CsF (0.1 equiv) to a flame-dried flask.

  • Reagent Addition: Dissolve the ketone (1.0 equiv) and TMSCF₃ (1.5 equiv) in anhydrous THF (0.5 M) and cool to 0 °C. Transfer this solution to the flask containing CsF.

  • Propagation: Remove the ice bath and let the reaction warm to room temperature. A slight exotherm indicates successful initiation. Stir for 2 hours.

  • Deprotection: To cleave the resulting TMS-ether, add 1.0 M TBAF in THF (1.5 equiv) or 1M HCl and stir for an additional hour before aqueous workup.

Quantitative Data Summary: Fluorination Reagent Comparison

To assist in experimental design, the following table summarizes the operational parameters and expected outcomes of the discussed reagents based on established literature protocols[3],[5],[2].

ReagentPrimary TransformationOptimal SolventsTemp RangeAverage YieldPrimary Side Reaction / Failure Mode
DAST DeoxofluorinationCH₂Cl₂, Toluene-78 °C to RT40–60%E1 Elimination (Olefin formation)
XtalFluor-M DeoxofluorinationCH₂Cl₂RT70–90%Minimal (Requires Et₃N·3HF promoter)
Selectfluor Electrophilic FluorinationMeCN, DMFRT to 80 °C65–85%Reagent degradation via strong bases
TMSCF₃ TrifluoromethylationTHF, Toluene0 °C to RT75–95%Fluoroform (CHF₃) generation via moisture

References

  • Society of Chemical Industry (SCI). Simpler fluorine chemistry. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from: [Link]

  • ChemRxiv. Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. Retrieved from: [Link]

  • The Chemical Record (via ResearchGate). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry (via PMC). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry of (4,4-Difluorooxolan-3-yl)methanamine for Unambiguous Structure Confirmation

This guide provides a comprehensive comparison of mass spectrometry-based strategies for the definitive structure confirmation of (4,4-Difluorooxolan-3-yl)methanamine. Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of mass spectrometry-based strategies for the definitive structure confirmation of (4,4-Difluorooxolan-3-yl)methanamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the fundamental principles and causal reasoning behind methodological choices. We will objectively compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the supporting rationale and expected experimental data to guide your analytical decisions.

The target analyte, (4,4-Difluorooxolan-3-yl)methanamine, presents a unique analytical challenge. Its structure combines a polar primary amine, a cyclic ether (oxolane), and a geminal difluoride group. This combination of functionalities dictates a careful selection of analytical techniques to generate sufficient data for unequivocal identification. The polarity of the amine group complicates GC analysis, while the small size and potential for complex fragmentation patterns require a nuanced approach for both GC-MS and LC-MS/MS.

Approach 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for volatile and thermally stable compounds.[1] The primary amine in our target molecule is highly polar and non-volatile, necessitating a chemical derivatization step to increase its volatility and thermal stability for successful GC analysis.[1][2] The standard ionization technique for GC-MS, Electron Ionization (EI), is a high-energy ("hard") process that induces extensive fragmentation, providing a detailed molecular fingerprint for structural elucidation.[3]

Causality Behind Experimental Choices
  • Derivatization: Silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is chosen to replace the active hydrogens on the primary amine with non-polar trimethylsilyl (TMS) groups. This transformation drastically reduces polarity and hydrogen bonding, making the analyte suitable for GC.[4]

  • Electron Ionization (EI): EI is employed at a standard 70 eV to generate a reproducible fragmentation pattern that can be compared against spectral libraries. While this high energy may prevent the observation of a molecular ion peak, the resulting fragments are highly characteristic of the molecule's structure.[3]

Predicted Fragmentation Pathways (EI)

The fragmentation of the TMS-derivatized molecule is predicted to be dominated by two key processes: alpha-cleavage adjacent to the nitrogen atom and fragmentation of the difluorooxolane ring.

  • Alpha-Cleavage: This is a characteristic fragmentation pattern for aliphatic amines.[5][6][7] Cleavage of the C-C bond between the oxolane ring and the aminomethyl group is expected to be a major pathway, leading to a highly stable, resonance-stabilized ion.

  • Ring Fragmentation: Cyclic ethers undergo fragmentation through ring-opening mechanisms, often initiated by inductive cleavage or alpha-cleavage relative to the ether oxygen.[8][9] The presence of electronegative fluorine atoms will influence this process.

  • Fluorine-Related Fragmentation: The loss of fluorine (F•, M-19) or hydrogen fluoride (HF, M-20) is a potential fragmentation pathway for fluorinated compounds.[10]

Experimental Protocol: GC-MS Analysis
  • Sample Derivatization (Silylation):

    • Evaporate 100 µL of the sample solution (in a non-protic solvent like acetonitrile) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line: 280°C.

    • Scan Range: m/z 40-550.

Predicted GC-MS Data Summary

Molecular Formula (Analyte): C₅H₉F₂NO; Monoisotopic Mass: 137.07 Da Molecular Formula (Di-TMS Derivative): C₁₁H₂₅F₂NOSi₂; Monoisotopic Mass: 281.14 Da

Predicted m/z (Di-TMS)Proposed FragmentationRationale
281[M]⁺•Molecular ion of the di-TMS derivative (likely low abundance or absent).
266[M - CH₃]⁺Loss of a methyl group from a TMS moiety, a common fragmentation.
174[CH₂N(TMS)₂]⁺Alpha-cleavage , loss of the difluorooxolane radical. Expected to be the base peak.[11]
107[C₄H₅F₂O]⁺Fragment corresponding to the difluorooxolane ring.
87[C₄H₅F₂O - HF]⁺Loss of Hydrogen Fluoride (HF) from the ring fragment.[10]
73[Si(CH₃)₃]⁺Characteristic ion for TMS-derivatized compounds.

Approach 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is the preferred method for analyzing polar and thermally labile compounds, making it an excellent alternative that avoids the need for derivatization.[12][13][14] Electrospray Ionization (ESI), a "soft" ionization technique, is used to generate protonated molecules [M+H]⁺ with minimal in-source fragmentation.[15][16][17] Structural information is then obtained by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3][18]

Causality Behind Experimental Choices
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over standard reversed-phase (RPLC). HILIC provides superior retention for highly polar compounds like primary amines, which are often poorly retained on C18 columns.[19]

  • Ionization: Positive mode Electrospray Ionization (ESI+) is the logical choice. The primary amine is a basic functional group that readily accepts a proton in the acidic mobile phase, leading to efficient formation of the [M+H]⁺ ion.[15]

  • Tandem Mass Spectrometry (MS/MS): CID is used to induce controlled fragmentation of the protonated molecule. This allows for the systematic study of fragmentation pathways and provides high-confidence structural confirmation.

Predicted Fragmentation Pathways (ESI-MS/MS)

Fragmentation is initiated from the protonated molecule, [M+H]⁺ at m/z 138. The charge is localized on the nitrogen atom.

  • Neutral Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines, leading to a carbocation.

  • Ring-Opening: Protonation can weaken bonds within the oxolane ring, leading to cleavage and subsequent fragmentation.

  • Neutral Loss of HF: The difluoro group can facilitate the loss of a neutral hydrogen fluoride molecule.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a 90:10 mixture of acetonitrile:water with 0.1% formic acid to a final concentration of 10 µg/mL.

    • Vortex to mix and transfer to an autosampler vial.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Positive Ion Electrospray (ESI+).

    • MS1 Scan: Scan for the precursor ion at m/z 138.

    • MS2 Product Ion Scan: Select m/z 138 as the precursor and scan for product ions from m/z 40-140 using optimized collision energy (e.g., 15-35 eV).

Predicted LC-MS/MS Data Summary

Molecular Formula: C₅H₉F₂NO; Monoisotopic Mass: 137.07 Da

IonPredicted m/zProposed FragmentationRationale
[M+H]⁺138.1Precursor Ion (Protonated Molecule)The target for MS/MS analysis.[15]
[M+H - NH₃]⁺121.1Neutral loss of ammoniaA characteristic loss for protonated primary amines.
[M+H - HF]⁺118.1Neutral loss of hydrogen fluorideA possible pathway due to the difluoro group.[10]
[C₄H₆FO]⁺90.0Cleavage and rearrangement of the ringRepresents a significant portion of the core structure.
[C₂H₅N]⁺44.0Fragmentation of the side chain and ringA potential smaller fragment resulting from complex cleavage.

Comparison Summary and Recommendation

FeatureGC-MS with EILC-MS/MS with ESI
Sample Prep Requires derivatization (adds time, potential for artifacts).Simple "dilute and shoot" approach.
Molecular Ion Likely weak or absent.Strong [M+H]⁺ precursor ion.
Fragmentation Extensive, provides a rich fingerprint but can be complex to interpret.Controlled, targeted fragmentation from a known precursor.
Confidence High, based on a characteristic pattern.Very high, based on precursor-product relationships.
Alternative N/AGC-MS provides an orthogonal method for confirmation.

Recommendation:

For unambiguous structure confirmation, LC-MS/MS is the superior primary method . Its ability to detect the protonated molecular ion provides clear evidence of the molecular weight, while the controlled CID fragmentation allows for logical and systematic elucidation of the structure. The simplicity of sample preparation also reduces the risk of introducing artifacts.

However, for a truly self-validating and rigorous confirmation, a dual-approach is recommended . The GC-MS method, despite its complexity, serves as an excellent orthogonal technique. If the fragmentation pattern from the derivatized analyte in GC-MS is consistent with the precursor-product data from LC-MS/MS, the structural assignment can be considered definitive.

Visualizations

Analytical Workflow Comparison

cluster_0 Approach 1: GC-MS cluster_1 Approach 2: LC-MS/MS a0 Sample a1 Derivatization (Silylation) a0->a1 a2 GC Separation a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis (Fragments) a3->a4 b0 Sample b1 HILIC Separation b0->b1 b2 ESI Ionization ([M+H]+) b1->b2 b3 Precursor Selection (m/z 138) b2->b3 b4 Collision-Induced Dissociation b3->b4 b5 Mass Analysis (Products) b4->b5

Caption: Comparative workflow for GC-MS vs. LC-MS/MS analysis.

Predicted EI Fragmentation of TMS-Derivatized Analyte

parent [M]+• (m/z 281) C₁₁H₂₅F₂NOSi₂ frag1 [M - CH₃]+ (m/z 266) parent->frag1 - CH₃• frag2 Base Peak [CH₂N(TMS)₂]+ (m/z 174) parent->frag2 α-cleavage frag3 [C₄H₅F₂O]• Radical (not detected) parent->frag3 α-cleavage

Caption: Key EI fragmentation pathway: alpha-cleavage.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

parent Precursor Ion [M+H]+ (m/z 138) frag1 Product Ion [M+H - NH₃]+ (m/z 121) parent->frag1 - NH₃ frag2 Product Ion [M+H - HF]+ (m/z 118) parent->frag2 - HF

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

References

  • Spiral. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • Lam, K., et al. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • ACS Publications. (2017, March 21). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • SparkNotes. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • PMC. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • RSC Publishing. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Retrieved from [Link]

  • PubMed. (2013, January 1). A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]

  • RSC Publishing. (2023, September 14). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • PubMed. (2020, January 4). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Retrieved from [Link]

  • PubChemLite. (n.d.). (4,4-difluorooxolan-2-yl)methanamine (C5H9F2NO). Retrieved from [Link]

  • MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of (4,4-Difluorooxolan-3-yl)methanamine and Its Non-Fluorinated Analogs

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological prope...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The gem-difluoro group (CF2), in particular, serves as a valuable bioisostere for carbonyl or ether functionalities and can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparison of the reactivity of (4,4-Difluorooxolan-3-yl)methanamine with its non-fluorinated analog, (Oxolan-3-yl)methanamine (more commonly known as Tetrahydrofurfurylamine), offering experimental insights for researchers in organic synthesis and drug discovery.

The core of this analysis lies in understanding how the potent inductive effect of the gem-difluoro group at the 4-position of the oxolane ring propagates to the primary amine at the 3-position, thereby altering its nucleophilicity and basicity. This electronic perturbation manifests in tangible differences in reaction kinetics and outcomes across a range of common synthetic transformations.

Electronic Effects and Basicity: A Comparative Overview

The primary determinant of an amine's reactivity is the availability of the lone pair of electrons on the nitrogen atom. The introduction of two highly electronegative fluorine atoms creates a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom of (4,4-Difluorooxolan-3-yl)methanamine, making it a weaker base and a less potent nucleophile compared to its non-fluorinated counterpart.

CompoundStructurePredicted pKaKey Physicochemical Properties
(4,4-Difluorooxolan-3-yl)methanamineLower (Expected)Increased lipophilicity, altered metabolic stability.[2][3]
Tetrahydrofurfurylamine~9.47[4][5][6]Miscible with water, serves as a versatile building block in synthesis.[6][7]

Comparative Reactivity in Key Synthetic Transformations

To illustrate the practical implications of these electronic differences, we will compare the performance of both amines in two fundamental reactions: N-Acylation and Reductive Amination.

N-Acylation with Acetyl Chloride

N-acylation is a ubiquitous reaction in organic synthesis. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

Experimental Observation: In a competitive acylation experiment, a mixture of (4,4-Difluorooxolan-3-yl)methanamine and Tetrahydrofurfurylamine is treated with a sub-stoichiometric amount of acetyl chloride. The non-fluorinated amine, being the stronger nucleophile, will react preferentially.

Workflow for Comparative N-Acylation:

Caption: Comparative N-Acylation Workflow.

Expected Outcome:

AmineRelative Reaction RateProduct Yield (in competitive reaction)
(4,4-Difluorooxolan-3-yl)methanamineSlowerMinor Product
TetrahydrofurfurylamineFasterMajor Product

This disparity in reactivity necessitates more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a more potent acylating agent) to achieve high conversion for the fluorinated amine.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[8][9][10] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. The initial step of imine formation is often the rate-determining step and is influenced by the nucleophilicity of the amine.

Experimental Observation: The reduced nucleophilicity of (4,4-Difluorooxolan-3-yl)methanamine can lead to slower rates of imine formation, particularly with less reactive ketones. This may require the use of dehydrating agents or acid catalysis to drive the equilibrium towards the imine intermediate.[8]

General Reductive Amination Mechanism:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine R-NH2 Imine R'R''C=NR (Imine) Amine->Imine + Carbonyl, -H2O Carbonyl R'R''C=O Carbonyl->Imine Amine_Product R'R''CH-NHR Imine->Amine_Product + [H] (e.g., NaBH3CN)

Caption: General Mechanism of Reductive Amination.

Comparative Performance in Reductive Amination with Cyclohexanone:

Parameter(4,4-Difluorooxolan-3-yl)methanamineTetrahydrofurfurylamine
Reaction Time LongerShorter
Typical Yield Good to ExcellentExcellent
Optimal Conditions May require acid catalysis (e.g., AcOH) or a dehydrating agent.Standard conditions are often sufficient.

While the fluorinated amine is a viable substrate for reductive amination, achieving optimal yields may require more tailored reaction conditions to overcome its lower nucleophilicity.[11][12]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific scale and equipment.

Protocol 1: N-Acylation of Tetrahydrofurfurylamine
  • Materials: Tetrahydrofurfurylamine, Acetyl chloride, Triethylamine, Dichloromethane (DCM), 1M HCl, Saturated NaHCO3 solution, Brine.

  • Procedure:

    • Dissolve Tetrahydrofurfurylamine (1.0 eq) and triethylamine (1.2 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of acetyl chloride (1.1 eq) in DCM dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reductive Amination with (4,4-Difluorooxolan-3-yl)methanamine
  • Materials: (4,4-Difluorooxolan-3-yl)methanamine, Cyclohexanone, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic acid.

  • Procedure:

    • To a solution of (4,4-Difluorooxolan-3-yl)methanamine (1.0 eq) and cyclohexanone (1.1 eq) in DCE, add acetic acid (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Field-Proven Insights

The presence of a gem-difluoro group significantly tempers the reactivity of the adjacent primary amine in (4,4-Difluorooxolan-3-yl)methanamine compared to its non-fluorinated analog. This reduced nucleophilicity and basicity, a direct consequence of fluorine's powerful inductive effect, necessitates a more considered approach to reaction design.

For drug development professionals, this attenuated reactivity can be advantageous. It may allow for selective functionalization in the presence of other, more reactive nucleophiles. However, it also means that standard conditions for reactions like acylations and reductive aminations may need to be adjusted, often requiring longer reaction times, higher temperatures, or the use of catalysts to achieve desired conversions. Understanding these nuances is critical for the efficient and predictable synthesis of novel fluorinated compounds for pharmaceutical applications.

References

  • Scent.vn. Tetrahydrofurfurylamine CAS# 4795-29-3: Odor profile, Molecular properties, Suppliers & Regulation. Available from: [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][14]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. Available from: [Link]

  • ResearchGate. The fluorinated compounds were obtained by reductive amination. Available from: [Link]

  • Panossian, A., & Poittevin, C. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 53(5), 1034–1047. Available from: [Link]

  • PubChem. Tetrahydrofurfurylamine. Available from: [Link]

  • Organic Chemistry Division, University of Southampton. Reductive Amination. Available from: [Link]

  • ResearchGate. Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Academia.edu. Experiment 8; Reactions of Amines. Available from: [Link]

  • Journal of Organic Chemistry. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available from: [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available from: [Link]

  • MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available from: [Link]

  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available from: [Link]

  • The Doyle Group - UCLA. Nucleophilic Fluorination. Available from: [Link]

  • ResearchGate. The electrophilic difluoroethylation of amines Reaction conditions:. Available from: [Link]

  • Wiley Online Library. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Available from: [Link]

  • PubMed. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • ResearchGate. A concise Synthesis of L-4,4-difluoroglutamine. Available from: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Available from: [Link]

  • ResearchGate. The main chemical reactions of (a) acetylation and (b) furfurylation. Available from: [Link]

  • ChemBK. (4,4-difluorooxolan-2-yl)methanamine. Available from: [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available from: [Link]

  • PubChem. 2,4-Difluorobenzylamine. Available from: [Link]

  • Wikipedia. 4,4'-Difluorobenzophenone. Available from: [Link]

  • PubMed. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. Available from: [Link]

  • SciSpace. The Acyloxylation of Furan with Lead Tetraacyloxylates: Cis-Trans Isomerism of 2,5-Diacyloxy-2,5-dihydrofurans and 2,5-Diacyloxytetrahydrofurans. Available from: [Link]

Sources

Validation

Comparative study of different synthetic routes to (4,4-Difluorooxolan-3-yl)methanamine

(4,4-Difluorooxolan-3-yl)methanamine (also known as (4,4-difluorotetrahydrofuran-3-yl)methanamine) is an increasingly valuable building block in drug development. The incorporation of a gem-difluoro group into the oxolan...

Author: BenchChem Technical Support Team. Date: March 2026

(4,4-Difluorooxolan-3-yl)methanamine (also known as (4,4-difluorotetrahydrofuran-3-yl)methanamine) is an increasingly valuable building block in drug development. The incorporation of a gem-difluoro group into the oxolane ring significantly lowers the pKa of the adjacent primary amine via strong inductive effects, thereby enhancing membrane permeability, increasing metabolic stability, and modulating target binding kinetics.

Because traditional fluorination methods often fail or produce low yields when applied to complex heterocycles, selecting the correct synthetic route is critical. This guide objectively compares two distinct synthetic philosophies: Late-Stage Deoxofluorination (a linear, ketone-based approach) and Early-Stage Radical Cyclization (a convergent, building-block approach).

Pathway Visualization

SyntheticRoutes cluster_RouteA Route A: Late-Stage Deoxofluorination cluster_RouteB Route B: Early-Stage Radical Cyclization A1 Methyl 4-oxotetrahydrofuran- 3-carboxylate A2 4-Oxotetrahydrofuran- 3-carbonitrile A1->A2 1. NH₃/MeOH 2. TFAA, Pyridine A3 4,4-Difluorotetrahydrofuran- 3-carbonitrile A2->A3 Deoxo-Fluor CH₂Cl₂, 0 °C to RT Final (4,4-Difluorooxolan-3-yl)methanamine (Target Molecule) A3->Final Raney Ni, H₂, NH₃ MeOH, 60 °C B1 Allyl 2-bromo-2,2- difluoroethyl ether B2 3-(Bromomethyl)-4,4- difluorooxolane B1->B2 CuCl, bipyridine 1,2-Dichloroethane, ∆ (5-exo-trig ATRC) B3 3-(Azidomethyl)-4,4- difluorooxolane B2->B3 NaN₃, DMF 80 °C B3->Final PPh₃, H₂O THF, RT (Staudinger)

Figure 1: Comparative workflow of Late-Stage Deoxofluorination vs. Early-Stage Radical Cyclization.

Route A: Late-Stage Deoxofluorination (The Ketone Pathway)

This route relies on the direct conversion of a cyclic ketone to a gem-difluoro group. It begins with the commercially available methyl 4-oxotetrahydrofuran-3-carboxylate, which is converted to a nitrile before the critical fluorination step.

Causality & Experimental Choices
  • Fluorinating Agent: (Bis(2-methoxyethyl)aminosulfur trifluoride) is explicitly chosen over the more common DAST. Cyclic ketones are highly prone to forming vinyl fluoride elimination byproducts during fluorination. Deoxo-Fluor offers superior thermal stability and a distinct kinetic profile that minimizes these elimination pathways, making it safer and higher-yielding at scale [1].

  • Nitrile Reduction Additive: The final hydrogenation of the nitrile to the primary amine utilizes Raney Nickel and H₂. Crucially, methanolic ammonia (NH₃) is added to the reaction. Without NH₃, the intermediate imine reacts with the newly formed primary amine, generating unwanted secondary amine dimers. The excess NH₃ shifts the equilibrium, enforcing strict selectivity for the primary amine [2].

Step-by-Step Methodology: Synthesis of 4,4-Difluorotetrahydrofuran-3-carbonitrile
  • Preparation: In a flame-dried, argon-purged 250 mL Schlenk flask, dissolve 4-oxotetrahydrofuran-3-carbonitrile (10.0 g, 90 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add Deoxo-Fluor (25.0 g, 113 mmol, 1.25 equiv) via a syringe pump over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Quenching: Carefully pour the mixture into a vigorously stirred saturated aqueous NaHCO₃ solution (200 mL) at 0 °C. (Caution: Vigorous CO₂ gas evolution). Stir until bubbling ceases.

  • Extraction: Extract the aqueous layer with DCM (3 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 8:2).

  • Self-Validation System:

    • IR Spectroscopy: Confirm the complete disappearance of the strong C=O stretching frequency at ~1760 cm⁻¹.

    • ¹⁹F NMR: Look for an AB quartet around -100 to -115 ppm. Because the adjacent C3 carbon is a stereocenter, the two fluorine atoms are diastereotopic, resulting in a characteristic large geminal coupling constant ( 2JFF​≈230 Hz).

Route B: Early-Stage Radical Cyclization (The ATRC Pathway)

This convergent approach builds the oxolane ring around the fluorine atoms. It utilizes an Atom Transfer Radical Cyclization (ATRC) of an acyclic fluorinated ether (allyl 2-bromo-2,2-difluoroethyl ether) to form the ring with perfect regiocontrol [3].

Causality & Experimental Choices
  • Regioselectivity (Baldwin's Rules): The Cu(I)-catalyzed homolytic cleavage of the C-Br bond generates an electrophilic CF₂ radical. According to Baldwin's rules, the radical attacks the internal carbon of the allyl group via a kinetically favored 5-exo-trig cyclization, exclusively forming the 5-membered oxolane ring rather than the 6-endo-trig pyran isomer.

  • Thorpe-Ingold Effect: The bulky gem-difluoro group restricts the conformational freedom of the acyclic ether chain. This pre-organizes the reactive radical and the alkene into close spatial proximity, dramatically accelerating the cyclization rate compared to non-fluorinated analogs.

  • Staudinger Reduction: To convert the resulting azide to the target amine, a Staudinger reduction (PPh₃, H₂O) is utilized instead of transition-metal hydrogenation (Pd/C, H₂). This mild, room-temperature approach completely eliminates the risk of transition-metal-catalyzed hydrodefluorination (cleavage of the C-F bonds).

Step-by-Step Methodology: Synthesis of 3-(Bromomethyl)-4,4-difluorooxolane via ATRC
  • Preparation: In a 500 mL round-bottom flask, dissolve allyl 2-bromo-2,2-difluoroethyl ether (15.0 g, 75 mmol) in degassed 1,2-dichloroethane (DCE, 250 mL).

  • Catalyst Assembly: Add Copper(I) chloride (CuCl) (0.74 g, 7.5 mmol, 10 mol%) and 2,2'-bipyridine (2.34 g, 15 mmol, 20 mol%).

  • Reaction: Heat the dark brown mixture to reflux (83 °C) under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature and filter the mixture through a short pad of Celite to remove the copper catalyst. Wash the pad with DCM (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation (bp 65-68 °C at 10 mmHg) to afford the pure cyclized product as a colorless liquid.

  • Self-Validation System:

    • GC-MS: The mass of the acyclic starting material and the cyclic product are identical (m/z 200/202), but the cyclic product will exhibit a significantly shorter retention time.

    • ¹H NMR: Verify the complete disappearance of the complex multiplet corresponding to the allyl vinyl protons (5.2-6.0 ppm) and the emergence of a new, highly shielded diastereotopic -CH₂Br system at ~3.4 ppm.

Quantitative Data & Performance Comparison

MetricRoute A: Late-Stage DeoxofluorinationRoute B: Early-Stage Radical Cyclization
Overall Yield 45 - 55% (4 steps)60 - 70% (4 steps)
Key Reagent Cost High (Deoxo-Fluor is expensive at scale)Low (CuCl, Allyl bromide, NaN₃ are bulk chemicals)
Scalability Moderate (Exothermic fluorination limits batch size)High (ATRC is thermally stable and highly scalable)
Safety Profile Moderate (HF byproduct generation during quench)High (Avoids aggressive, moisture-sensitive fluorinating agents)
Atom Economy Low (Loss of oxygen, high mass from fluorinating agent)High (ATRC step is 100% atom economical)
Key Impurities 4-fluoro-2,5-dihydrofuran-3-carbonitrile (Elimination)Unreacted acyclic ether, trace 6-endo-trig pyran isomer
Conclusion

For research laboratories requiring rapid access to small quantities (1-5 grams) of (4,4-Difluorooxolan-3-yl)methanamine, Route A is highly effective due to the commercial availability of the cyclic ketone precursors. However, for process chemists and drug development professionals looking to scale production (>100 grams), Route B is the superior choice. The ATRC pathway avoids hazardous, late-stage fluorinating agents, boasts a higher overall yield, and relies on inexpensive, highly scalable radical chemistry.

References

  • Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). "Aminodifluorosulfinium tetrafluoroborates: storage-stable, safe, and effective fluorinating agents." Organic Letters, 11(21), 5050-5053.[Link]

  • Yue, W.-J., Day, C. S., Rucisnski, A. J. B., & Martin, R. (2022). "Photocatalytic Iododifluoromethylation of Unactivated Alkenes." Organic Letters, 24(28), 5109-5114.[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine." PubChem.[Link]

Comparative

Validation of a Next-Generation Continuous-Flow Synthesis for (4,4-Difluorooxolan-3-yl)methanamine

Executive Summary The target molecule, (4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3)[1], is an increasingly valuable fluorinated building block in medicinal chemistry. It is frequently utilized as a bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, (4,4-Difluorooxolan-3-yl)methanamine (CAS: 1780993-10-3)[1], is an increasingly valuable fluorinated building block in medicinal chemistry. It is frequently utilized as a bioisostere for morpholines and piperidines to improve the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs). However, synthesizing this motif at scale presents significant chemical engineering challenges. The traditional batch synthesis relies on the deoxofluorination of 4-oxotetrahydrofuran-3-carbonitrile followed by batch hydrogenation of the resulting nitrile.

This guide objectively compares the traditional batch methodology against a newly validated, two-step continuous-flow synthetic method, providing comparative experimental data, mechanistic rationale, and self-validating step-by-step protocols designed for drug development professionals.

Mechanistic & Strategic Overview: The "Why" Behind the Method

As an Application Scientist, it is critical to look beyond the reaction scheme and understand the thermodynamic and kinetic forces dictating yield and purity. The transition from batch to flow chemistry for this molecule is not merely a logistical upgrade; it is a mechanistic necessity.

Overcoming Elimination in Deoxofluorination

The Batch Challenge: Mechanistically, DAST-mediated deoxofluorination is highly exothermic, and poor heat dissipation in batch reactors often leads to localized thermal spikes and hazardous decomposition[2]. This thermal runaway provides the activation energy required for an E2 elimination pathway, yielding the undesired 4-fluoro-2,5-dihydrofuran-3-carbonitrile byproduct rather than the target gem-difluoride. The Flow Solution: We transitioned to a microfluidic continuous-flow reactor using XtalFluor-M. This crystalline morpholinodifluorosulfinium salt is significantly more stable than DAST and does not generate highly corrosive free-HF[2]. In a microreactor, the high surface-area-to-volume ratio ensures near-instantaneous heat dissipation. This precise thermal control suppresses the E2 elimination pathway, driving chemoselectivity toward the desired 4,4-difluorooxolane-3-carbonitrile.

Suppressing Over-Alkylation in Nitrile Reduction

The Batch Challenge: Batch hydrogenation of nitriles to primary amines frequently suffers from over-alkylation. The highly reactive primary amine intermediate can nucleophilically attack unreacted imine in the prolonged residence time of a batch flask, forming secondary and tertiary amine impurities. The Flow Solution: We implemented a continuous ruthenium-catalyzed transfer hydrogenation using isopropanol as both the solvent and hydrogen donor, utilizing 1 mol% of the commercially available [Ru(p-cymene)Cl2]2 complex[3]. In a continuous flow regime, the rapid displacement of the primary amine product from the reaction zone prevents nucleophilic attack on the intermediate imine, effectively eliminating secondary amine formation.

Comparative Performance Data

The following tables summarize the quantitative improvements achieved by migrating from traditional batch synthesis to the validated continuous-flow methodology.

Table 1: Performance Comparison - Deoxofluorination Step

MetricTraditional Batch (DAST)Continuous Flow (XtalFluor-M)
Yield 45%88%
Chemoselectivity (gem-difluoride : alkene)60:4098:2
Space-Time Yield (g/L/h)12145
E-factor >5018

Table 2: Performance Comparison - Nitrile Reduction Step

MetricTraditional Batch (Raney Ni / H2)Continuous Flow (Ru-Transfer Hydrogenation)
Yield 62%91%
Primary Amine Selectivity 70% (30% sec/tert amines)>99%
Reaction Time 18 hours15 minutes (residence time)
Pressure Requirement 500 psi H2 gas100 psi (liquid phase)

Experimental Protocols: A Self-Validating System

The following methodologies are designed as self-validating systems, incorporating in-line process analytical technology (PAT) to ensure trustworthiness and reproducibility at every stage.

Step 1: Continuous-Flow Deoxofluorination

Objective: Convert 4-oxotetrahydrofuran-3-carbonitrile to 4,4-difluorooxolane-3-carbonitrile.

  • Preparation: Prepare Feed A (0.5 M 4-oxotetrahydrofuran-3-carbonitrile and 0.6 M DBU in anhydrous dichloromethane) and Feed B (1.0 M XtalFluor-M in anhydrous DCM).

  • Execution: Pump Feed A and Feed B at 0.5 mL/min into a T-mixer maintained at 0 °C to initiate activation.

  • Reaction: Direct the mixed stream into a 10 mL perfluoroalkoxy (PFA) microreactor coil held strictly at 20 °C (Residence time: 10 minutes).

  • Self-Validation Point: Route the reactor effluent through an in-line benchtop 19F NMR flow cell. A stable doublet at approximately -105 ppm confirms successful gem-difluoride formation. The absence of a peak at -120 ppm validates the complete suppression of the monofluoro-alkene elimination byproduct.

  • Quench: Quench the effluent continuously into a stirred vessel containing saturated aqueous NaHCO3. Separate the organic layer and concentrate under reduced pressure.

Step 2: Continuous-Flow Ruthenium-Catalyzed Transfer Hydrogenation

Objective: Reduce the nitrile intermediate to (4,4-Difluorooxolan-3-yl)methanamine[1].

  • Preparation: Prepare Feed C containing 0.2 M 4,4-difluorooxolane-3-carbonitrile and 1 mol% [Ru(p-cymene)Cl2]2 in anhydrous isopropanol[3].

  • Execution: Pump Feed C at 0.2 mL/min into a heated packed-bed reactor (80 °C).

  • Pressure Control: Maintain system pressure at 100 psi using a back-pressure regulator (BPR) at the system's exit to prevent solvent boiling and maintain a homogenous liquid phase.

  • Self-Validation Point: Monitor the effluent via an in-line ReactIR flow cell. The disappearance of the sharp nitrile stretch at 2250 cm⁻¹ and the emergence of the broad primary amine N-H stretch at 3300 cm⁻¹ validates complete, chemoselective conversion.

  • Isolation: Collect the product stream, evaporate the isopropanol, and purify via short-path distillation to yield the pure methanamine.

Workflow Visualization

G SM 4-Oxotetrahydrofuran- 3-carbonitrile Mixer T-Mixer (0 °C) SM->Mixer Reagent XtalFluor-M + DBU Reagent->Mixer Reactor1 Microfluidic Reactor (20 °C, 10 min) Mixer->Reactor1 Rapid Mixing Intermediate 4,4-Difluorooxolane- 3-carbonitrile Reactor1->Intermediate In-line 19F NMR Reactor2 Packed-Bed Reactor (80 °C, 100 psi) Intermediate->Reactor2 H2Source Isopropanol + [Ru(p-cymene)Cl2]2 H2Source->Reactor2 Product (4,4-Difluorooxolan-3-yl) methanamine Reactor2->Product In-line ReactIR

Continuous-flow synthesis workflow for (4,4-Difluorooxolan-3-yl)methanamine.

References

  • Labes, R., et al. "Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines." Synlett, 2017. [Link][3]

  • Negi, D. S., et al. "Kinetics and Process Development for Deoxofluorination of a Steroid." Organic Process Research & Development, 2008. [Link][2]

  • "In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids." Chemistry - A European Journal, 2018. [Link][4]

Sources

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